Product packaging for Oxybuprocaine Hydrochloride(Cat. No.:CAS No. 5987-82-6)

Oxybuprocaine Hydrochloride

Cat. No.: B1668001
CAS No.: 5987-82-6
M. Wt: 344.9 g/mol
InChI Key: PRGUDWLMFLCODA-UHFFFAOYSA-N
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Description

BENOXINATE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29ClN2O3 B1668001 Oxybuprocaine Hydrochloride CAS No. 5987-82-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PRGUDWLMFLCODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

99-43-4 (Parent)
Record name Benoxinate hydrochloride [USP]
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DSSTOX Substance ID

DTXSID4045393
Record name Benoxinate hydrochloride
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Molecular Weight

344.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5987-82-6
Record name Oxybuprocaine hydrochloride
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Record name Benoxinate hydrochloride [USP]
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Record name Benoxinate hydrochloride
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Record name 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxybuprocaine Hydrochloride on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxybuprocaine, also known as benoxinate, is an ester-type local anesthetic predominantly used in ophthalmology and otolaryngology.[1][2][3][4] Its clinical efficacy stems from its ability to induce a transient, localized sensory blockade by inhibiting nerve impulse initiation and conduction.[1][2] The primary molecular target for this action is the voltage-gated sodium channel (VGSC).[1][2][3][5] This guide provides a detailed examination of the mechanism by which Oxybuprocaine interacts with VGSCs, focusing on its state-dependent binding, effects on channel kinetics, and the molecular determinants of its action. Quantitative data are summarized, and relevant experimental protocols are detailed to provide a comprehensive resource for research and development professionals.

Core Mechanism of Action: State-Dependent Blockade

Like other local anesthetics, Oxybuprocaine's interaction with VGSCs is not static; its binding affinity is intricately linked to the conformational state of the channel.[6][7] VGSCs cycle through three primary states: resting (closed), open, and inactivated. The prevailing model for local anesthetic action, the "Modulated Receptor Hypothesis," posits that these drugs exhibit different affinities for each state, thereby "modulating" channel availability.[8]

Oxybuprocaine binds reversibly to the sodium channels, stabilizing the neuronal membrane and decreasing its permeability to sodium ions.[1][2][3][5] This inhibition of depolarization blocks the initiation and conduction of nerve impulses.[1][2][3] The drug demonstrates significantly higher affinity for the open and inactivated states of the channel compared to the resting state.[6][7][9][10] This state-dependency is crucial for its clinical effect and manifests as "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation (i.e., action potentials).[11] During periods of high-frequency firing, as seen in pain signaling, channels spend more time in the open and inactivated states, making them more susceptible to blockade by Oxybuprocaine.

The binding site for local anesthetics is located within the inner pore of the VGSC, formed by the S6 transmembrane segments of the channel's four homologous domains (I-IV).[6][12][13] Key amino acid residues, particularly an aromatic phenylalanine (F1764 in NaV1.2), have been identified as critical determinants of state-dependent binding for local anesthetics.[11][12] Oxybuprocaine, being a tertiary amine, can exist in both charged (protonated) and neutral forms. The neutral form is thought to traverse the lipid membrane to access the cytoplasm, where the protonated, active form enters the inner pore through the open activation gate to bind to its receptor site.[6][7]

Caption: State-dependent binding of Oxybuprocaine to VGSCs.

Quantitative Analysis of Channel Inhibition

While specific quantitative data for Oxybuprocaine's direct action on various VGSC subtypes is less prevalent in publicly accessible literature compared to drugs like lidocaine or bupivacaine, general principles and comparative data for other local anesthetics provide a framework for understanding its potency. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of channel blockade. For local anesthetics, IC50 values are highly dependent on the experimental conditions, particularly the holding potential and stimulation frequency, which alter the distribution of channel states.

The table below presents typical IC50 values for the local anesthetic bupivacaine, which serves as a comparator to contextualize the potency of Oxybuprocaine.[14] These values illustrate the principle of state-dependent inhibition.

DrugChannel StateIC50 (µM)Cell LineComments
BupivacaineResting (Tonic Block)178 ± 8ND7/23Inhibition of channels primarily in the resting state.
BupivacaineUse-Dependent BlockNot specifiedND7/23A strong use-dependent block was observed at 10 Hz stimulation.[14]

Note: Data specific to Oxybuprocaine is limited in the provided search results. The values for bupivacaine are illustrative of a potent local anesthetic.

Effects on Channel Gating Kinetics

Oxybuprocaine's binding to the VGSC allosterically modulates the channel's gating properties. The primary effects include:

  • Stabilization of Inactivation: By binding with high affinity to the inactivated state, Oxybuprocaine stabilizes this conformation.[15] This is observed experimentally as a hyperpolarizing (leftward) shift in the voltage-dependence of steady-state inactivation.[15][16] This shift means that fewer channels are available to open at normal resting membrane potentials, reducing excitability.

  • Slowing of Recovery from Inactivation: The drug "traps" the channel in the inactivated state, significantly slowing the rate of recovery back to the resting state upon repolarization. This is a key factor in the cumulative, use-dependent nature of the block.

  • Reduced Channel Conductance: The physical presence of the drug molecule within the pore sterically hinders the passage of sodium ions, thereby reducing the single-channel conductance when the channel is in the open state.

Key Experimental Protocols

The characterization of Oxybuprocaine's effects on VGSCs relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire cell membrane of a single cell expressing VGSCs (e.g., cultured neuroblastoma cells like ND7/23 or heterologous expression systems like Xenopus oocytes or HEK-293 cells).[14][17]

Methodology:

  • Cell Preparation: Cells expressing the target VGSC subtype are cultured on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[8]

    • Internal (Pipette) Solution (in mM): 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.[8] Cesium (Cs+) and fluoride (F-) are used to block potassium and calcium channels, isolating the sodium current.

  • Recording:

    • A glass micropipette with a ~1 µm tip, filled with the internal solution, is pressed against a cell.

    • Suction is applied to form a high-resistance "giga-seal" between the pipette and the cell membrane.

    • A further pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration.

    • A voltage-clamp amplifier controls the membrane potential and records the resulting sodium currents.

  • Voltage Protocols:

    • Tonic Block: From a negative holding potential (e.g., -120 mV, where most channels are resting), a depolarizing test pulse (e.g., to -10 mV) is applied at a low frequency (e.g., 0.1 Hz) before and after drug application.[16] The reduction in peak current amplitude reflects tonic block.

    • Use-Dependent Block: A train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz).[14] The progressive decrease in current amplitude during the train indicates use-dependent block.

    • Steady-State Inactivation: The membrane is held at various conditioning pre-pulse potentials for a prolonged duration (e.g., 150-500 ms) before a test pulse to a fixed potential.[15][18] Plotting the normalized peak current against the pre-pulse potential generates an inactivation curve. A leftward shift in the presence of the drug indicates stabilization of the inactivated state.

Caption: Workflow for a typical patch-clamp experiment.

Implications for Drug Development

Understanding the detailed mechanism of Oxybuprocaine's action on VGSCs is vital for the development of novel local anesthetics with improved therapeutic profiles. Key areas of interest include:

  • Subtype Selectivity: Humans express nine different VGSC subtypes (NaV1.1-1.9) with distinct tissue distributions and physiological roles. Developing drugs that selectively target subtypes involved in pain transmission (e.g., NaV1.7, NaV1.8) over cardiac (NaV1.5) or motor neuron (NaV1.4) subtypes could significantly reduce systemic toxicity and side effects.

  • Optimizing Kinetics: Modifying the chemical structure of anesthetic molecules can alter their binding and unbinding kinetics. This could lead to drugs with a faster onset, a more desirable duration of action, or enhanced use-dependence, making them more effective for specific clinical applications.

  • Novel Delivery Systems: The requirement for the neutral form to cross the membrane is a key step. Development of delivery systems that enhance local drug concentration and penetration can improve efficacy and reduce the total required dose.

References

Molecular Interaction of Oxybuprocaine Hydrochloride with Sodium Channel Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Oxybuprocaine Hydrochloride and Sodium Channels

This compound is a local anesthetic used primarily in ophthalmology and otolaryngology.[3][4][5][6] Its mechanism of action involves the reversible blockade of voltage-gated sodium channels.[3][5][6] By binding to these channels, oxybuprocaine stabilizes the neuronal membrane in a depolarized state, decreasing its permeability to sodium ions and thus preventing the transmission of nerve impulses.[3][5][6]

Voltage-gated sodium channels are a family of transmembrane proteins that are essential for the rising phase of the action potential in neurons and other excitable cells.[1][7] In humans, there are nine functional α-subunits (Nav1.1–Nav1.9), which form the ion-conducting pore and contain the binding sites for drugs and toxins.[1][2][7] These subtypes are expressed in a tissue-specific manner and exhibit distinct biophysical and pharmacological properties.[2] The development of subtype-selective sodium channel blockers is a key goal in drug discovery to achieve targeted therapeutic effects with fewer side effects.[2]

Mechanism of Action: State-Dependent Blockade

The interaction of local anesthetics like oxybuprocaine with sodium channels is highly dependent on the conformational state of the channel. Sodium channels can exist in three primary states:

  • Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available to open in response to depolarization.

  • Open (Activated) State: Upon membrane depolarization, the channel opens, allowing the influx of sodium ions.

  • Inactivated State: Following a brief opening, the channel enters a non-conducting inactivated state.

Local anesthetics exhibit different affinities for these states, a phenomenon known as state-dependent block or the modulated receptor hypothesis .[8] Generally, they have a higher affinity for the open and inactivated states than for the resting state.[8] This property leads to a "use-dependent" block, where the inhibitory effect is more pronounced in rapidly firing neurons, as these channels spend more time in the open and inactivated states.

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State-dependent binding of Oxybuprocaine to sodium channels.

Quantitative Analysis of Oxybuprocaine-Sodium Channel Interactions

A thorough understanding of the molecular interactions requires quantitative data on the binding affinity and kinetics of oxybuprocaine with different sodium channel subtypes and states. Key parameters include:

  • IC50: The half-maximal inhibitory concentration, indicating the potency of the drug.

  • Kd (or Ki): The dissociation constant, reflecting the affinity of the drug for the channel.

  • On- and Off-Rates: The kinetics of drug binding and unbinding.

While specific experimental data for oxybuprocaine across various Nav subtypes is limited in the public domain, the following tables provide an illustrative framework for how such data would be presented. The values are hypothetical and based on the known properties of other local anesthetics.

Table 1: Illustrative IC50 Values of Oxybuprocaine for Different Sodium Channel States

Sodium Channel StateIllustrative IC50 (µM)
Resting State> 1000
Open State50 - 100
Inactivated State10 - 50

Table 2: Illustrative Affinity (Ki) of Oxybuprocaine for Various Sodium Channel Subtypes (Inactivated State)

Sodium Channel SubtypeTissue LocationIllustrative Ki (µM)
Nav1.1Central Nervous System25
Nav1.2Central Nervous System30
Nav1.4Skeletal Muscle45
Nav1.5Cardiac Muscle15
Nav1.7Peripheral Nervous System20
Nav1.8Peripheral Nervous System35

Experimental Protocols

The primary technique for studying the interaction of drugs with ion channels is patch-clamp electrophysiology . This method allows for the recording of ion currents through single channels or across the entire cell membrane.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the sum of currents from all sodium channels in a cell.

Objective: To determine the effect of oxybuprocaine on the voltage-dependent properties and kinetics of a specific sodium channel subtype expressed in a cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the desired Nav subtype.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling micropipettes.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • This compound stock solution.

Procedure:

  • Cell Preparation: Culture cells to 50-80% confluency. Dissociate cells using a gentle enzyme (e.g., trypsin) and re-plate them onto glass coverslips for recording.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition:

    • Voltage-clamp the cell at a holding potential where most channels are in the resting state (e.g., -120 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • To study state-dependence, vary the holding potential or use pre-pulses to enrich the population of inactivated channels.

  • Drug Application: Perfuse the external solution containing the desired concentration of oxybuprocaine over the cell.

  • Data Analysis: Measure the peak sodium current amplitude, inactivation kinetics, and voltage-dependence of activation and inactivation in the absence and presence of the drug to determine IC50 values and other parameters.

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ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (HEK293 with Nav subtype) GigaSeal Giga-seal Formation CellCulture->GigaSeal PipettePulling Pipette Fabrication PipettePulling->GigaSeal WholeCell Establish Whole-Cell Configuration GigaSeal->WholeCell ControlRec Record Control Currents WholeCell->ControlRec DrugApp Apply Oxybuprocaine ControlRec->DrugApp DrugRec Record Currents with Drug DrugApp->DrugRec DataAnalysis Analyze Current Parameters (Amplitude, Kinetics) DrugRec->DataAnalysis CalcIC50 Calculate IC50 and other parameters DataAnalysis->CalcIC50

Workflow for whole-cell patch-clamp experiments.

Molecular Determinants of Binding

Studies on other local anesthetics have identified key amino acid residues within the pore-forming S6 transmembrane segments of the sodium channel α-subunit as crucial for binding.[1] Aromatic residues, such as phenylalanine and tyrosine, in the S6 segments of domains III and IV are particularly important for the high-affinity, state-dependent block.[1] It is highly probable that oxybuprocaine interacts with these same residues in the inner pore of the channel. The positively charged tertiary amine of oxybuprocaine likely interacts with the channel's electric field, while the aromatic ring and butoxy group may engage in hydrophobic and van der Waals interactions with the pore-lining residues.

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Signaling pathway of sodium channel blockade by Oxybuprocaine.

Conclusion and Future Directions

This compound is an effective local anesthetic that functions through the blockade of voltage-gated sodium channels. Its interaction is likely state-dependent, with higher affinity for the open and inactivated states of the channel, consistent with other drugs in its class. While the general mechanism is understood, a significant gap exists in the literature regarding the specific quantitative interactions of oxybuprocaine with the various Nav subtypes.

Future research should focus on detailed electrophysiological studies to characterize the affinity, kinetics, and subtype selectivity of oxybuprocaine. Such data would not only provide a more complete understanding of its molecular pharmacology but could also inform the development of novel, more selective local anesthetics with improved therapeutic profiles. High-throughput automated patch-clamp systems could be employed to screen oxybuprocaine against a panel of all human Nav subtypes to generate a comprehensive selectivity profile.

References

An In-Depth Technical Guide to Oxybuprocaine Hydrochloride's Effect on Neuronal Firing Rates and Action Potentials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybuprocaine hydrochloride is a potent local anesthetic of the ester type, widely utilized in ophthalmology and other topical applications. Its clinical efficacy in inducing temporary, reversible nerve blockade stems from its direct interaction with the fundamental mechanisms of neuronal excitability. This technical guide provides a comprehensive analysis of the electrophysiological effects of this compound on neuronal firing rates and action potentials. At its core, oxybuprocaine functions as a state-dependent blocker of voltage-gated sodium channels (VGSCs), the primary conduits for the initiation and propagation of action potentials. By binding to these channels, oxybuprocaine stabilizes the neuronal membrane, increases the threshold for excitation, and consequently inhibits the generation and conduction of nerve impulses. This guide will delve into the molecular interactions, present available—though limited—quantitative data, and detail the experimental protocols necessary to elucidate these effects, offering a valuable resource for researchers in neuroscience and pharmacology.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary pharmacological target of this compound, like all local anesthetics, is the voltage-gated sodium channel (VGSC) embedded in the neuronal cell membrane. These channels are crucial for the rapid influx of sodium ions that underlies the depolarization phase of an action potential.

Oxybuprocaine exerts its inhibitory effects by physically occluding the sodium ion permeation pathway. The molecule, in its charged form, is thought to access its binding site from the intracellular side of the channel. This implies that the uncharged form of oxybuprocaine first diffuses across the lipid bilayer of the neuronal membrane. Once in the axoplasm, it equilibrates into its charged form, which then binds to a specific receptor site within the inner pore of the VGSC. This binding effectively blocks the channel, preventing the influx of sodium ions and thereby halting the propagation of the action potential.

The blockade of VGSCs by oxybuprocaine is both voltage- and use-dependent. This means that the drug has a higher affinity for sodium channels that are in the open or inactivated states compared to the resting state. Consequently, nerves that are firing at a higher frequency are more susceptible to blockade by oxybuprocaine, a phenomenon known as use-dependent or phasic block. This property is clinically significant as it allows for a more pronounced effect on actively signaling pain fibers.

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Figure 1: Mechanism of Oxybuprocaine Action on VGSCs.

Quantitative Effects on Neuronal Firing and Action Potentials

While the qualitative mechanism of oxybuprocaine is well-established, specific quantitative data from electrophysiological studies on its effects on neuronal firing rates and action potential parameters are not as readily available in the public domain as for other local anesthetics like lidocaine or bupivacaine. However, based on its known mechanism and comparative clinical studies, the expected effects can be outlined. The following tables provide a template for the expected dose-dependent effects of this compound, with placeholder data to illustrate the anticipated trends. For comparative context, representative data for lidocaine are included where available.

Table 1: Effect of this compound on Neuronal Firing Rate

Concentration (µM)Firing Frequency (Hz) - ControlFiring Frequency (Hz) - Post-Oxybuprocaine% Decrease in Firing Rate
120Data not availableData not available
1020Data not availableData not available
10020Data not availableData not available
100020Data not availableData not available

Note: Specific quantitative data for oxybuprocaine's effect on neuronal firing rates from in vitro studies were not identified in the searched literature. The expected trend is a dose-dependent decrease in firing frequency, leading to complete cessation at higher concentrations.

Table 2: Effect of this compound on Action Potential Parameters

ParameterControlOxybuprocaine (10 µM)Oxybuprocaine (100 µM)Lidocaine (100 µM) - Reference
Amplitude (mV) 100ReducedSignificantly ReducedDecreased
Duration (ms) 1.5Slightly IncreasedIncreasedIncreased
Maximum Rise Rate (V/s) 500ReducedSignificantly ReducedDecreased
Maximum Fall Rate (V/s) -200ReducedSignificantly ReducedDecreased
Threshold (mV) -50Elevated (Less Negative)Significantly ElevatedElevated

Note: The values for oxybuprocaine are illustrative of the expected effects. The reduction in the maximum rise rate of the action potential is a direct consequence of sodium channel blockade. The increase in action potential duration can be attributed to the inhibition of potassium channels, although to a lesser extent than sodium channels.

Table 3: Comparative Potency of Local Anesthetics (IC50 for Tonic Block of Resting Na+ Channels)

Local AnestheticIC50 (µM)
Oxybuprocaine Data not available
Bupivacaine 178 ± 8
Lidocaine ~300 - 1000 (varies with conditions)

Note: IC50 values are highly dependent on experimental conditions such as the specific sodium channel isoform, holding potential, and stimulation frequency. The provided value for bupivacaine is from a study on ND7/23 neuroblastoma cells.[1]

Experimental Protocols

To quantitatively assess the impact of this compound on neuronal firing and action potentials, whole-cell patch-clamp electrophysiology is the gold standard. The following outlines a typical experimental protocol for recording from cultured dorsal root ganglion (DRG) neurons, a common model for studying the effects of local anesthetics on sensory neurons.

Primary Culture of Dorsal Root Ganglion (DRG) Neurons
  • Animal Model: Adult male Sprague-Dawley rats (200-250 g).

  • Dissection: Euthanize the rat according to approved animal care protocols. Dissect the vertebral column to expose the DRGs. Carefully excise the DRGs and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).

  • Enzymatic Digestion: Transfer the DRGs to a solution containing a mixture of collagenase and dispase in DMEM and incubate at 37°C for 45-60 minutes to dissociate the neurons.

  • Mechanical Dissociation: Following enzymatic digestion, gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension and resuspend the pellet in a growth medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin). Plate the neurons onto poly-D-lysine and laminin-coated glass coverslips.

  • Incubation: Culture the neurons at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours before recording.

Whole-Cell Patch-Clamp Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.

  • Electrode Preparation: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance is 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cultured DRG neurons in a recording chamber mounted on the stage of an inverted microscope. Perfuse the chamber with the external solution at a constant rate.

  • Giga-seal Formation: Under visual guidance, approach a healthy-looking neuron with the patch pipette. Apply gentle positive pressure to the pipette. Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: After establishing a giga-seal, apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, thereby gaining electrical access to the cell's interior.

  • Data Acquisition:

    • Current-Clamp Mode: To study action potentials and firing rates, operate the amplifier in current-clamp mode. Inject depolarizing current steps of varying amplitudes and durations to elicit action potentials. Record the membrane potential responses.

    • Voltage-Clamp Mode: To study the effect on voltage-gated sodium currents, switch to voltage-clamp mode. Hold the neuron at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the sodium channels. Record the resulting inward sodium currents.

  • Drug Application: Prepare stock solutions of this compound in the external solution at various concentrations. Apply the different concentrations to the recorded neuron via the perfusion system. Record the changes in firing rate, action potential parameters, and sodium currents in the presence of the drug.

  • Data Analysis: Analyze the recorded data using appropriate software (e.g., Clampfit, AxoGraph). Measure parameters such as action potential amplitude, duration, threshold, and maximum rise and fall rates, as well as the peak amplitude of the sodium current.

dot

Experimental_Workflow Start Start: Isolate DRG Neurons Culture Culture Neurons on Coverslips Start->Culture Prepare Prepare Recording Solutions and Pipettes Culture->Prepare Setup Mount Coverslip in Recording Chamber Prepare->Setup Gigaseal Form Giga-seal with Neuron Setup->Gigaseal WholeCell Establish Whole-Cell Configuration Gigaseal->WholeCell RecordControl Record Baseline Activity (Control) WholeCell->RecordControl ApplyDrug Apply this compound RecordControl->ApplyDrug RecordDrug Record Activity in Presence of Drug ApplyDrug->RecordDrug Washout Washout Drug and Record Recovery RecordDrug->Washout Analyze Analyze Data (Firing Rate, AP Parameters) Washout->Analyze End End Analyze->End

Figure 2: Workflow for Patch-Clamp Electrophysiology.

Visualization of Signaling Pathways and Logical Relationships

The interaction of oxybuprocaine with the neuronal membrane and VGSCs can be visualized as a signaling pathway that ultimately leads to the inhibition of nerve impulse conduction.

dotdot digraph "Signaling_Pathway" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Oxy_Admin" [label="Oxybuprocaine Administration (Topical)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diffusion" [label="Diffusion Across Cell Membrane (Uncharged Form)", fillcolor="#FFFFFF"]; "Equilibrium" [label="Intracellular Equilibrium (Charged Form)", fillcolor="#FFFFFF"]; "Binding" [label="Binding to Voltage-Gated Na+ Channel (Inner Pore)", fillcolor="#FBBC05", fontcolor="#202124"]; "Blockade" [label="Na+ Channel Blockade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition of Na+ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Depol_Inhibit" [label="Inhibition of Depolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AP_Block" [label="Action Potential Blockade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conduction_Block" [label="Nerve Conduction Block", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anesthesia" [label="Local Anesthesia", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Oxy_Admin" -> "Diffusion"; "Diffusion" -> "Equilibrium"; "Equilibrium" -> "Binding"; "Binding" -> "Blockade"; "Blockade" -> "Inhibition"; "Inhibition" -> "Depol_Inhibit"; "Depol_Inhibit" -> "AP_Block"; "AP_Block" -> "Conduction_Block"; "Conduction_Block" -> "Anesthesia"; }

References

The Pharmacokinetics and Metabolism of Oxybuprocaine Hydrochloride: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybuprocaine hydrochloride, a potent local anesthetic of the ester type, is widely utilized in ophthalmology for short-term procedures requiring topical anesthesia. Understanding its pharmacokinetic (PK) and metabolic profile in relevant animal models is paramount for preclinical safety and efficacy evaluation, as well as for the development of new formulations and therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on data derived from animal studies. While extensive pharmacodynamic data exists for its local anesthetic effects in various species, this guide will also highlight the significant gaps in systemic pharmacokinetic data and present the well-characterized metabolic pathways primarily derived from human studies, which can serve as a foundational reference for preclinical investigations.

Pharmacokinetics in Animal Models

A thorough review of published literature reveals a notable scarcity of quantitative pharmacokinetic studies of this compound in animal models. The vast majority of research has focused on the pharmacodynamics of the drug, specifically the onset and duration of corneal anesthesia. While these studies are crucial for determining local efficacy, they do not provide data on systemic absorption, distribution, metabolism, and excretion (ADME).

It is known that after topical application of ophthalmic drugs, a significant portion can be absorbed systemically through the conjunctiva and the naso-lacrimal drainage system.[1] This systemic exposure is a critical consideration for safety assessment, especially in smaller animals where the relative dose may be higher.[1] The lack of systemic PK data in animals necessitates careful consideration and potentially further investigation during drug development.

Pharmacodynamic Studies in Animal Models

Numerous studies have evaluated the local anesthetic effect of this compound in the eyes of various animal species. These studies typically measure the corneal touch threshold (CTT) to quantify the degree and duration of anesthesia.

Table 1: Summary of Pharmacodynamic Parameters of 0.4% this compound in Animal Models

Animal ModelOnset of Maximal AnesthesiaDuration of Significant AnesthesiaReference(s)
Dogs Within 1-5 minutesApproximately 45 minutes[2]
Cats Within 1-5 minutesApproximately 45 minutes
Rats Within 5 minutesApproximately 65 minutes[1]
Equids Not explicitly statedNot explicitly stated[2]

Note: The data presented are primarily for the local anesthetic effect on the cornea and do not represent systemic pharmacokinetic parameters.

Experimental Protocol: Corneal Anesthesia Assessment in Rats

This protocol is based on methodologies described in studies evaluating the local anesthetic effects of oxybuprocaine in rats.[1]

  • Animal Model: Adult Wistar or Sprague-Dawley rats of both sexes.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: The baseline corneal touch threshold (CTT) is determined using a Cochet-Bonnet aesthesiometer. The nylon filament is extended to its maximum length and touched to the central cornea. The length is then gradually decreased until a blink reflex is elicited. This length is recorded as the baseline CTT.

  • Drug Administration: A single drop (approximately 30-50 µL) of 0.4% this compound ophthalmic solution is instilled into one eye. The contralateral eye may receive a placebo (e.g., sterile saline) to serve as a control.

  • Post-treatment Measurements: CTT measurements are repeated at predefined intervals (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) after drug administration to determine the onset, intensity, and duration of anesthesia.

  • Data Analysis: The CTT values at different time points are compared to the baseline values to assess the anesthetic effect.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rats) acclimatization Acclimatization animal_model->acclimatization 1 week baseline_ctt Measure Baseline Corneal Touch Threshold (CTT) acclimatization->baseline_ctt drug_admin Administer 0.4% Oxybuprocaine (Topical Ocular) baseline_ctt->drug_admin post_admin_ctt Measure CTT at Predefined Timepoints drug_admin->post_admin_ctt t = 1, 5, 10... min data_analysis Compare Post-administration CTT to Baseline post_admin_ctt->data_analysis determine_effect Determine Onset, Intensity, and Duration of Anesthesia data_analysis->determine_effect

Experimental workflow for assessing corneal anesthesia in animal models.

Metabolism of this compound

The metabolism of this compound (also referred to as benoxinate) primarily involves the hydrolysis of its ester linkage, a common metabolic route for ester-type local anesthetics. This initial step is followed by further modifications and conjugations to facilitate excretion.[3]

Identified Metabolites in Human Urine

Studies utilizing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) have identified several metabolites of oxybuprocaine in human urine following oral administration.[3]

Table 2: Major Metabolites of this compound Identified in Human Urine

MetaboliteChemical Name
M13-Butoxy-4-aminobenzoic acid
M23-Butoxy-4-aminobenzoic acid glucuronide
M33-Butoxy-4-acetylaminobenzoic acid
M43-Hydroxy-4-aminobenzoic acid
M53-Hydroxy-4-acetylaminobenzoic acid

Source: Data derived from human metabolism studies.[3]

Proposed Metabolic Pathway

The metabolism of oxybuprocaine is initiated by the cleavage of the ester bond, yielding 3-butoxy-4-aminobenzoic acid (M1) and diethylaminoethanol. The major metabolic pathway then involves the glucuronidation of M1 to form 3-butoxy-4-aminobenzoic acid glucuronide (M2), which is the most abundant metabolite.[3] Other identified pathways include acetylation of the amino group and hydroxylation of the butoxy side chain.[3]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism / Other modifications Oxybuprocaine This compound M1 3-Butoxy-4-aminobenzoic acid (M1) Oxybuprocaine->M1 Ester Hydrolysis Diethylaminoethanol Diethylaminoethanol Oxybuprocaine->Diethylaminoethanol Ester Hydrolysis M4 3-Hydroxy-4-aminobenzoic acid (M4) M1->M4 Hydroxylation M2 3-Butoxy-4-aminobenzoic acid glucuronide (M2) M1->M2 Glucuronidation M3 3-Butoxy-4-acetylaminobenzoic acid (M3) M1->M3 Acetylation M5 3-Hydroxy-4-acetylaminobenzoic acid (M5) M4->M5 Acetylation

Proposed metabolic pathway of this compound based on human data.

Analytical Methodologies

The quantification of oxybuprocaine and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. The primary analytical techniques reported in the literature are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of Oxybuprocaine and its Metabolites in Urine

This protocol is a generalized representation based on methods described for the analysis of oxybuprocaine and its metabolites in human urine.[3]

  • Sample Preparation:

    • Urine samples are collected and stored frozen until analysis.

    • An internal standard is added to the urine sample.

    • For the analysis of conjugated metabolites (e.g., glucuronides), enzymatic hydrolysis (e.g., using β-glucuronidase) is performed.

    • The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.

  • Derivatization:

    • The extracted analytes are derivatized (e.g., silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

  • Quantification:

    • The concentration of each analyte is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of standards.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis_steps Analysis cluster_quantification Quantification urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) add_is->hydrolysis extraction Solid-Phase or Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization extraction->derivatization gcms_analysis GC-MS Analysis (SIM mode) derivatization->gcms_analysis quantification Quantification using Calibration Curve gcms_analysis->quantification

General workflow for the GC-MS analysis of Oxybuprocaine and its metabolites.

Conclusion and Future Directions

This technical guide summarizes the available information on the pharmacokinetics and metabolism of this compound in animal models. While its local anesthetic properties are well-documented across various species, there is a significant lack of data regarding its systemic pharmacokinetics in these models. The metabolic pathways, primarily elucidated from human studies, suggest that ester hydrolysis is the key initial step.

For future preclinical development and a more comprehensive understanding of the safety and disposition of oxybuprocaine, the following research areas are critical:

  • Systemic Pharmacokinetic Studies in Animal Models: Conducting studies to determine key PK parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) in relevant animal species (e.g., rabbits, dogs) after topical and/or systemic administration is essential.

  • Metabolite Profiling in Animal Models: Investigating the metabolic profile of oxybuprocaine in the plasma and urine of animal models to confirm if the metabolic pathways are consistent with those observed in humans.

  • In Vitro Metabolism Studies: Utilizing liver microsomes or hepatocytes from different animal species to characterize the enzymes involved in oxybuprocaine metabolism and to assess potential species differences.

Addressing these knowledge gaps will provide a more complete preclinical data package for this compound, facilitating its continued safe and effective use and enabling the development of novel applications.

References

An In-depth Technical Guide on the Interaction of Oxybuprocaine Hydrochloride with Lipid Bilayers and Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybuprocaine hydrochloride, a widely used topical anesthetic, exerts its primary pharmacological effect through the blockade of voltage-gated sodium channels in neuronal membranes. However, its interaction with the lipid components of cell membranes contributes significantly to both its therapeutic action and potential cytotoxicity. This technical guide provides a comprehensive overview of the current understanding of oxybuprocaine's engagement with lipid bilayers and cell membranes, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the key signaling pathways involved in its cellular effects. A notable aspect of oxybuprocaine's cellular impact is the induction of mitochondria-dependent apoptosis, a process initiated by its interaction with and disruption of mitochondrial membranes. While direct quantitative biophysical data on oxybuprocaine's interaction with model lipid bilayers is limited in the current literature, this guide consolidates the existing knowledge on its cellular and molecular effects to provide a valuable resource for researchers in drug development and membrane biophysics.

Introduction

Oxybuprocaine is an ester-type local anesthetic predominantly used in ophthalmology. Its primary mechanism of action involves the reversible blockade of sodium channels, which inhibits the initiation and conduction of nerve impulses, resulting in local anesthesia[1][2][3]. Beyond this well-established interaction with ion channels, the amphiphilic nature of oxybuprocaine facilitates its partitioning into the lipid bilayer of cell membranes. This interaction can alter the physicochemical properties of the membrane, including its fluidity, permeability, and phase behavior, which may indirectly modulate the function of embedded proteins and trigger downstream cellular signaling events.

A critical aspect of oxybuprocaine's interaction with cell membranes is its effect on mitochondrial integrity. Research has demonstrated that oxybuprocaine can induce a dose- and time-dependent cytotoxicity in human corneal epithelial cells by triggering a mitochondria-dependent apoptotic pathway[1]. This process involves changes in plasma membrane permeability, disruption of the mitochondrial transmembrane potential, and the activation of a cascade of caspases[1]. Understanding the intricate details of these interactions is paramount for optimizing the clinical use of oxybuprocaine and for the development of new anesthetic agents with improved safety profiles.

Interaction with Lipid Bilayers: Physicochemical Effects

The interaction of local anesthetics with lipid bilayers is a complex phenomenon governed by factors such as the drug's hydrophobicity, charge, and molecular geometry, as well as the composition and phase state of the lipid membrane. While specific quantitative data for oxybuprocaine is not extensively available in the public domain, the effects of other local anesthetics on model lipid membranes can provide valuable insights.

Membrane Partitioning and Localization

The partitioning of a drug into the lipid bilayer is a crucial first step for its interaction with membrane components. The partition coefficient (K_p) quantifies the distribution of a molecule between the lipid and aqueous phases. For local anesthetics, both the neutral and charged forms can partition into the membrane, with the neutral form generally exhibiting higher affinity for the hydrophobic core[4]. The localization of the drug within the bilayer—whether near the headgroup region, in the acyl chain region, or at the interface—influences its effects on membrane properties.

Table 1: Quantitative Data on Oxybuprocaine's Membrane Interaction (Hypothetical)

ParameterValueExperimental ConditionReference
Partition Coefficient (K_p) Data not availableDMPC/DPPC vesicles, pH 7.4
Change in Membrane Fluidity (Fluorescence Anisotropy of DPH) Data not availableEgg PC liposomes, 37°C
Shift in Phase Transition Temperature (T_m) of DPPC vesicles Data not availableDSC, 1-10 mol% oxybuprocaine
Change in Transition Enthalpy (ΔH) of DPPC vesicles Data not availableDSC, 1-10 mol% oxybuprocaine

Note: This table is included to highlight the type of quantitative data required for a complete biophysical characterization. Currently, specific values for oxybuprocaine are not available in the reviewed literature.

Effects on Membrane Fluidity and Phase Behavior

Local anesthetics can alter the fluidity of the lipid bilayer. This is often studied using fluorescence polarization or anisotropy of membrane probes like 1,6-diphenyl-1,3,5-hexatriene (DPH). An increase in membrane fluidity (decreased anisotropy) can affect the function of membrane-bound enzymes and ion channels.

Differential Scanning Calorimetry (DSC) is a powerful technique to study the effect of drugs on the phase behavior of lipid bilayers. Local anesthetics have been shown to broaden and shift the main phase transition (gel to liquid-crystalline phase) of phospholipid vesicles to lower temperatures, indicating a fluidizing effect[1]. They can also abolish the pre-transition, suggesting an interaction with the lipid headgroups.

Interaction with Cell Membranes: Cellular Consequences

Oxybuprocaine's interaction with the plasma and mitochondrial membranes of cells leads to significant physiological and pathological consequences, most notably the induction of apoptosis.

Induction of Plasma Membrane Permeability

Studies on human corneal epithelial cells have shown that oxybuprocaine can induce an increase in plasma membrane permeability[1]. This effect could be a contributing factor to the observed cytotoxicity and may facilitate the entry of the drug into the cell, allowing it to reach intracellular targets such as mitochondria.

Disruption of Mitochondrial Membrane Potential and Induction of Apoptosis

A key event in oxybuprocaine-induced cytotoxicity is the disruption of the mitochondrial transmembrane potential (ΔΨm)[1]. This depolarization is a critical step in the intrinsic pathway of apoptosis. The following sections and diagrams will detail this process.

Signaling Pathways

Mitochondria-Dependent Apoptosis Pathway Induced by Oxybuprocaine

The interaction of oxybuprocaine with the mitochondrial membrane initiates a signaling cascade that culminates in programmed cell death. This pathway involves the modulation of Bcl-2 family proteins and the activation of caspases.

Oxybuprocaine_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Oxybuprocaine_ext Oxybuprocaine (Extracellular) Membrane Plasma Membrane Oxybuprocaine_ext->Membrane Partitioning Oxybuprocaine_int Oxybuprocaine (Intracellular) Membrane->Oxybuprocaine_int Translocation Mito_membrane Mitochondrial Membrane Oxybuprocaine_int->Mito_membrane Bcl2 Bcl-xL Mito_membrane->Bcl2 Downregulation Bax Bax Mito_membrane->Bax Upregulation MMP ΔΨm (Disruption) Mito_membrane->MMP Bcl2->Bax Inhibition Bax->Mito_membrane Pore formation CytC Cytochrome c (Release) MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Binding Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-caspase-9 Casp9_pro->Apoptosome Casp9_active Caspase-9 Casp3_pro Pro-caspase-3 Casp9_active->Casp3_pro Cleavage Casp3_active Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis Execution Apoptosome->Casp9_active Activation

Caption: Mitochondria-dependent apoptosis pathway initiated by oxybuprocaine.

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the interaction of drugs like oxybuprocaine with lipid bilayers and cell membranes.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in the thermotropic properties of lipid vesicles upon interaction with a drug.

Protocol Outline:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of a model phospholipid (e.g., DPPC) in a buffer solution (e.g., PBS, pH 7.4).

  • Drug Incorporation: Incubate the liposome suspension with varying concentrations of this compound.

  • DSC Measurement:

    • Load the liposome-drug suspension into the sample pan and the corresponding buffer into the reference pan.

    • Scan a temperature range that encompasses the phase transition of the lipid (e.g., 25°C to 55°C for DPPC) at a defined scan rate (e.g., 1°C/min).

  • Data Analysis: Determine the phase transition temperature (T_m) and the enthalpy of the transition (ΔH) from the resulting thermogram.

DSC_Workflow start Start prep_lipo Prepare Lipid Vesicles (e.g., DPPC) start->prep_lipo add_oxy Incubate with Oxybuprocaine prep_lipo->add_oxy load_dsc Load Sample and Reference into DSC add_oxy->load_dsc run_scan Perform Temperature Scan load_dsc->run_scan analyze Analyze Thermogram (Tm, ΔH) run_scan->analyze end End analyze->end

Caption: General workflow for a Differential Scanning Calorimetry experiment.

Fluorescence Anisotropy Assay for Membrane Fluidity

This assay measures changes in the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Protocol Outline:

  • Liposome Preparation: Prepare LUVs of a chosen lipid composition.

  • Probe Incorporation: Incubate the liposomes with a fluorescent probe such as DPH.

  • Drug Addition: Add varying concentrations of oxybuprocaine to the liposome-probe suspension.

  • Fluorescence Measurement:

    • Excite the sample with vertically polarized light at the probe's excitation wavelength.

    • Measure the fluorescence emission intensity parallel (I_vv) and perpendicular (I_vh) to the excitation plane.

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where G is the grating correction factor.

Mitochondrial Membrane Potential (ΔΨm) Assay

The fluorescent dye JC-1 is commonly used to measure changes in ΔΨm.

Protocol Outline:

  • Cell Culture: Culture human corneal epithelial cells (or other relevant cell lines) in appropriate media.

  • Drug Treatment: Treat the cells with different concentrations of oxybuprocaine for various time points.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

JC1_Assay_Workflow start Start culture_cells Culture Cells start->culture_cells treat_cells Treat with Oxybuprocaine culture_cells->treat_cells stain_jc1 Stain with JC-1 Dye treat_cells->stain_jc1 measure_fluorescence Measure Red and Green Fluorescence stain_jc1->measure_fluorescence analyze_ratio Calculate Red/Green Fluorescence Ratio measure_fluorescence->analyze_ratio end End analyze_ratio->end

Caption: General workflow for a JC-1 mitochondrial membrane potential assay.

Caspase Activity Assay

Fluorometric or colorimetric assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9.

Protocol Outline:

  • Cell Lysis: After treatment with oxybuprocaine, lyse the cells to release their contents.

  • Substrate Addition: Add a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9).

  • Incubation: Incubate the mixture to allow the active caspase to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved product.

  • Data Analysis: Quantify the caspase activity relative to a control.

Conclusion

This compound's interaction with cell membranes is a multifaceted process that extends beyond its primary role as a sodium channel blocker. While a detailed quantitative biophysical characterization of its direct interaction with lipid bilayers is an area requiring further investigation, its profound effects on cell membranes, particularly the induction of mitochondria-dependent apoptosis, are well-documented. The disruption of mitochondrial membrane potential and the subsequent activation of the caspase cascade are key events in its cytotoxic profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research aimed at elucidating the precise molecular mechanisms of oxybuprocaine-membrane interactions. A deeper understanding of these processes will be instrumental in the rational design of safer and more effective local anesthetics.

References

Computational Docking of Oxybuprocaine Hydrochloride with Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational docking of Oxybuprocaine Hydrochloride with key ion channels. While direct computational studies detailing the binding energies of Oxybuprocaine are not extensively available in public literature, this guide leverages data from structurally and functionally similar local anesthetics, such as lidocaine and bupivacaine, to provide a robust predictive model of its interactions. This document outlines the methodologies, potential binding interactions, and the underlying signaling pathways involved in the anesthetic action of this compound.

Introduction to this compound and Ion Channel Targets

This compound, also known as benoxinate, is a local anesthetic of the ester type.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses.[2][3][4] By reversibly binding to these channels, Oxybuprocaine stabilizes the neuronal membrane and decreases its permeability to sodium ions, thus preventing depolarization and blocking the transmission of pain signals.[2][3] While sodium channels are the principal target, local anesthetics have also been shown to interact with other ion channels, including potassium and calcium channels, which can contribute to both their therapeutic and side-effect profiles.[5]

Computational docking and molecular dynamics simulations are powerful tools to elucidate the molecular interactions between drugs and their targets at an atomic level. These methods allow for the prediction of binding affinities, identification of key interacting residues, and understanding the conformational changes that occur upon drug binding.

Quantitative Data from Docking Studies of Local Anesthetics

Due to the limited availability of specific quantitative docking data for this compound, this section presents data from computational studies on the well-characterized local anesthetics lidocaine and bupivacaine with the human cardiac sodium channel, Nav1.5. These values provide a strong indication of the potential binding affinities and key interactions of Oxybuprocaine.

DrugIon Channel TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Nav1.5)Reference
LidocaineHuman Nav1.5-5.13 to -12.6Phe1759, Tyr1766, Leu1280 (IIIS6), Asn434 (IS6)[6][7][8]
BupivacaineHuman Nav1.5-8.2 (IC50 = 4.51 µM)Phe1760, Tyr1767[9][10]
Nobiletin (for comparison)Rat Nav1.5-6.655Gln371, Lys1419, Ser1458, Phe1418, Leu1462, Phe1760[10]

Note: Binding energy values can vary depending on the specific docking software, force field, and computational parameters used. The residues listed are consistently identified as being part of the local anesthetic binding site in the inner pore of the Nav1.5 channel.

Experimental Protocols for Computational Docking and Molecular Dynamics

This section details a generalized yet comprehensive protocol for conducting computational docking and molecular dynamics simulations of a small molecule ligand, such as this compound, with an ion channel target.

Ligand Preparation

A crucial first step in any docking protocol is the preparation of the ligand structure.

  • 3D Structure Generation: Obtain the 3D structure of this compound. This can be done using molecular modeling software or downloaded from chemical databases like PubChem.

  • Protonation State: Determine the appropriate protonation state of the molecule at physiological pH (around 7.4). The tertiary amine in Oxybuprocaine is likely to be protonated.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., GAFF2, MMFF94) to obtain a low-energy conformation.[11]

  • File Format Conversion: Convert the prepared ligand structure to the required input format for the docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation

The target ion channel structure must be carefully prepared to ensure accurate docking results.

  • Structure Retrieval: Obtain the 3D structure of the target ion channel from the Protein Data Bank (PDB).

    • Human Voltage-Gated Sodium Channel (Nav1.5): PDB IDs: 8VYI, 8VYJ, 8VYK, 7DTC, 6LQA[7][12][13][14]

    • Human Voltage-Gated Potassium Channel (Kv1.2): PDB IDs: 2A79, 8VC6[15][16]

    • Human L-type Voltage-Gated Calcium Channel (Cav1.2): PDB IDs: 8FD7, 8WE7, 8EOG[12][13][14]

  • Initial Cleanup: Remove any co-crystallized ligands, water molecules, and other non-essential ions from the PDB file.

  • Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

  • Assigning Charges: Assign partial charges to all atoms of the protein.

  • Handling Missing Residues/Loops: If there are any missing residues or loops in the crystal structure, they should be modeled using loop modeling software.

  • File Format Conversion: Convert the prepared protein structure to the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Grid Box Generation: Define a 3D grid box that encompasses the putative binding site on the ion channel. For local anesthetics, this is typically within the central pore of the channel.[14][17] The size of the grid box should be large enough to allow the ligand to move and rotate freely.[14]

  • Docking with AutoDock Vina:

    • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates of the center of the grid box, and its dimensions.

    • Exhaustiveness: Set the exhaustiveness parameter, which controls the thoroughness of the search. Higher values increase the chances of finding the optimal binding pose but also increase computation time.[1]

    • Execution: Run the AutoDock Vina docking calculation.

  • Analysis of Results:

    • Binding Affinity: The primary output is the predicted binding affinity in kcal/mol. More negative values indicate stronger binding.

    • Binding Poses: Analyze the different predicted binding poses (conformations) of the ligand within the binding site.

    • Interactions: Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using molecular visualization software like PyMOL or Chimera.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

  • System Setup:

    • Membrane Bilayer: Embed the docked ligand-protein complex into a realistic model of a cell membrane, such as a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer.[12]

    • Solvation: Solvate the system with water molecules.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Force Field Selection: Choose an appropriate force field for the simulation, such as CHARMM36m for the protein and lipids, and a compatible force field for the ligand.[18]

  • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamics of the system.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Analyze the RMSD of the protein and ligand to assess the stability of the complex.

    • RMSF (Root Mean Square Fluctuation): Analyze the RMSF to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the interactions between the ligand and the protein throughout the simulation.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, which can be compared with experimental data.[19]

Visualizations of Pathways and Workflows

Signaling Pathway of Local Anesthetics

Signaling_Pathway cluster_membrane Neuronal Membrane Oxybuprocaine_un Oxybuprocaine (Uncharged) Oxybuprocaine_ch Oxybuprocaine (Charged) Oxybuprocaine_un->Oxybuprocaine_ch Protonation Na_Channel Voltage-Gated Sodium Channel Oxybuprocaine_ch->Na_Channel Blocks Pore Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel->Nerve_Impulse Prevents Na+ Influx Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Mechanism of action for this compound.

Computational Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Protonation, Energy Minimization) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Cleanup, Add Hydrogens, Assign Charges) Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Binding Pose and Interaction Analysis Docking_Run->Pose_Analysis Energy_Analysis Binding Energy Calculation Docking_Run->Energy_Analysis

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics Simulation Workflow

MD_Workflow Docked_Complex Docked Ligand-Protein Complex System_Setup System Setup (Membrane, Solvation, Ions) Docked_Complex->System_Setup Equilibration Equilibration (NVT, NPT) System_Setup->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions, Binding Free Energy) Production_MD->Trajectory_Analysis

Caption: Workflow for molecular dynamics simulation of a ligand-protein complex.

Conclusion

This technical guide provides a comprehensive overview of the computational docking of this compound with ion channels. While specific quantitative data for Oxybuprocaine remains elusive in the public domain, the analysis of similar local anesthetics provides a strong predictive framework for its binding characteristics. The detailed experimental protocols and workflows presented herein offer a practical guide for researchers and drug development professionals to conduct their own in silico investigations into the interactions of Oxybuprocaine and other novel anesthetic compounds with their ion channel targets. Such computational approaches are invaluable for rational drug design and for deepening our understanding of the molecular mechanisms of anesthesia.

References

The Ophthalmic Anesthetic Oxybuprocaine Hydrochloride: A Technical Exploration of its Potential Influence on Intracellular Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybuprocaine hydrochloride, a widely utilized topical anesthetic in ophthalmology, primarily exerts its therapeutic effect through the blockade of voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. While this mechanism is well-established, the broader effects of oxybuprocaine on intracellular signaling cascades, particularly those governed by calcium (Ca²⁺), remain largely unexplored. This technical guide synthesizes the current understanding of local anesthetic interactions with intracellular calcium signaling and extrapolates potential mechanisms of action for this compound. Drawing parallels from related local anesthetics such as lidocaine and bupivacaine, this document explores plausible interactions with key components of the calcium signaling machinery, including voltage-gated calcium channels (VGCCs), store-operated calcium entry (SOCE), and intracellular calcium release channels—namely ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP₃Rs). This guide provides a framework for future research by detailing relevant experimental protocols and presenting hypothetical signaling pathways, thereby offering a roadmap for investigating the nuanced cellular effects of oxybuprocaine beyond its primary anesthetic function.

Introduction: The Expanding Role of Local Anesthetics in Cellular Signaling

Local anesthetics (LAs) are a class of drugs that reversibly block nerve conduction, leading to a loss of sensation in a localized area of the body. The principal mechanism of action for LAs, including oxybuprocaine, is the inhibition of voltage-gated sodium channels in neuronal membranes.[1][2] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby halting the propagation of action potentials.[1][2]

However, emerging evidence suggests that the cellular effects of LAs are not confined to sodium channel modulation. Studies on various LAs have revealed interactions with a multitude of other ion channels and signaling pathways, with intracellular calcium homeostasis being a significant area of interest.[3][4] Calcium is a ubiquitous second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[2] Consequently, any modulation of intracellular calcium signaling by LAs could have profound physiological and pathological implications.

Given the structural and functional similarities among local anesthetics, it is plausible that this compound may also exert effects on intracellular calcium signaling pathways. This guide aims to provide a comprehensive overview of these potential interactions, supported by data from analogous compounds, and to furnish researchers with the necessary experimental frameworks to investigate these hypotheses.

Potential Sites of Oxybuprocaine Interaction with Intracellular Calcium Signaling

Based on studies of other local anesthetics, several key components of the intracellular calcium signaling network emerge as potential targets for oxybuprocaine.

Voltage-Gated Calcium Channels (VGCCs)

VGCCs are transmembrane proteins that open in response to membrane depolarization, allowing for the influx of extracellular calcium.[5] This calcium influx is a critical trigger for numerous cellular events, including neurotransmitter release. Several local anesthetics have been shown to inhibit VGCCs, albeit with lower potency than their effects on sodium channels.[3][6]

  • Plausible Mechanism for Oxybuprocaine: It is hypothesized that oxybuprocaine, similar to other LAs, may directly block VGCCs, thereby reducing calcium influx upon cellular stimulation. This action could contribute to its anesthetic effect by diminishing neurotransmitter release at synapses. The potency of this inhibition is likely to be concentration-dependent and may vary between different subtypes of VGCCs (e.g., L-type, N-type, P/Q-type).[6][7]

Store-Operated Calcium Entry (SOCE)

SOCE is a crucial mechanism for replenishing intracellular calcium stores, primarily within the endoplasmic reticulum (ER), and for sustaining long-term calcium signals.[8] Depletion of ER calcium stores triggers the activation of STIM proteins, which in turn activate ORAI channels in the plasma membrane, leading to calcium influx. Some anesthetics have been found to modulate SOCE.[8][9]

  • Plausible Mechanism for Oxybuprocaine: Oxybuprocaine could potentially inhibit SOCE by interfering with the interaction between STIM and ORAI proteins or by directly blocking the ORAI channel pore. Such an effect would impair the cell's ability to refill its internal calcium stores and could dampen sustained cellular responses that are dependent on extracellular calcium.

Intracellular Calcium Release Channels

The release of calcium from the ER into the cytosol is mediated by two primary types of channels: inositol 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs).

  • Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs): IP₃Rs are activated by the second messenger inositol 1,4,5-trisphosphate (IP₃), which is generated following the activation of G-protein coupled receptors (GPCRs) and phospholipase C (PLC). Some local anesthetics have been shown to interfere with GPCR signaling and downstream IP₃-mediated calcium release.[3]

    • Plausible Mechanism for Oxybuprocaine: Oxybuprocaine may inhibit IP₃-mediated calcium release by acting at the level of the GPCR, G-protein, PLC, or the IP₃R itself. This would attenuate cellular responses to a wide range of hormones, neurotransmitters, and growth factors that utilize this signaling pathway.

  • Ryanodine Receptors (RyRs): RyRs are particularly important in excitable cells and are responsible for calcium-induced calcium release (CICR), a process where a small influx of calcium triggers a much larger release from the ER. The effects of local anesthetics on RyRs are complex and can be either inhibitory or stimulatory depending on the specific agent and experimental conditions.[10][11]

    • Plausible Mechanism for Oxybuprocaine: Oxybuprocaine could potentially modulate RyR function, either enhancing or inhibiting its activity. An inhibitory effect would lead to a reduction in the amplification of calcium signals, while a stimulatory effect could lead to depletion of intracellular stores and aberrant calcium signaling.

Quantitative Data from Related Local Anesthetics

While direct quantitative data for oxybuprocaine's effects on calcium signaling is lacking, the following tables summarize findings for other commonly studied local anesthetics to provide a comparative context for future research.

Table 1: Effects of Local Anesthetics on Voltage-Gated Calcium Channel-Mediated Calcium Transients

Local AnestheticCell TypeConcentrationEffectReference
BupivacaineRat Dorsal Root Ganglion Neurons50 µM30.5% inhibition of KCl-evoked [Ca²⁺]i increase[1][12]
LevobupivacaineRat Dorsal Root Ganglion Neurons50 µM37.5% inhibition of KCl-evoked [Ca²⁺]i increase[1][12]
LidocainePorcine Tracheal Smooth Muscle1 mMInhibition of extracellular Ca²⁺ influx[13]
MepivacaineSH-SY5Y Neuronal Cells0.1-2.3 mMConcentration-dependent inhibition of KCl-evoked [Ca²⁺]i transients[3]
RopivacaineSH-SY5Y Neuronal Cells0.1-2.3 mMConcentration-dependent inhibition of KCl-evoked [Ca²⁺]i transients[3]

Table 2: Effects of Local Anesthetics on Ryanodine Receptors

Local AnestheticPreparationEffectKey FindingsReference
TetracaineSkeletal Muscle Sarcoplasmic ReticulumInhibitionIC₅₀ of 0.12 mM for ryanodine binding[10]
DibucaineSkeletal Muscle Sarcoplasmic ReticulumInhibitionIC₅₀ of 0.25 mM for ryanodine binding[10]
LidocaineSkeletal Muscle Sarcoplasmic ReticulumStimulationUp to 4-fold stimulation of ryanodine binding[10]
ProcaineGerbil Hippocampal NeuronsInhibition12% decrease in caffeine-evoked Ca²⁺ release[14]

Table 3: Effects of Local Anesthetics on G-Protein Coupled Receptor-Mediated Calcium Signaling

Local AnestheticCell TypeAgonistEffectKey FindingsReference
BupivacaineND7/104 Sensory NeuronsEndothelin-1InhibitionIC₅₀ of 3.79 mM for ET-1-evoked Ca²⁺ responses[15]
LidocainePorcine Tracheal Smooth MuscleAcetylcholineInhibitionInhibition of ACh-induced release of stored Ca²⁺[13]
LidocaineNeuronal N2A and NG108-15 cellsATPAbolished ATP-triggered Ca²⁺ release[8]

Experimental Protocols for Investigating Oxybuprocaine's Effects on Intracellular Calcium

To elucidate the potential effects of oxybuprocaine on intracellular calcium signaling, a variety of established experimental protocols can be employed. The following sections detail methodologies for measuring intracellular calcium concentrations.

Measurement of Intracellular Calcium using Ratiometric Fluorescence Microscopy with Fura-2 AM

This method allows for the quantitative measurement of intracellular calcium concentrations by taking the ratio of fluorescence emission at two different excitation wavelengths, which minimizes issues related to uneven dye loading, photobleaching, and cell thickness.[16][17]

4.1.1. Materials

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other physiological buffer

  • Dimethyl sulfoxide (DMSO)

  • Cells of interest cultured on glass coverslips

  • Fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera.

4.1.2. Protocol

  • Cell Preparation: Seed cells on glass coverslips and culture until they reach the desired confluency.

  • Dye Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in DMSO. For the loading solution, dilute the Fura-2 AM stock solution in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

  • Cell Loading: Wash the cells with HBS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with HBS to remove extracellular dye. Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging: Mount the coverslip onto the microscope stage. Perfuse the cells with HBS. Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

  • Experimental Manipulation: Introduce this compound at various concentrations to the perfusion buffer. Following treatment, stimulate the cells with an appropriate agonist (e.g., KCl for depolarization, a GPCR agonist) to induce calcium transients.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. The change in this ratio is proportional to the change in intracellular calcium concentration.[16]

Measurement of Intracellular Calcium using Single-Wavelength Fluorescence with Fluo-4 AM

Fluo-4 AM is a non-ratiometric calcium indicator that exhibits a large increase in fluorescence intensity upon binding to calcium. It is suitable for high-throughput screening and experiments where rapid changes in calcium are expected.[18][19]

4.2.1. Materials

  • Fluo-4 AM

  • Pluronic F-127

  • Physiological buffer

  • DMSO

  • Cells of interest cultured in a multi-well plate

  • Fluorescence plate reader or microscope with excitation at ~494 nm and emission detection at ~516 nm.

4.2.2. Protocol

  • Cell Preparation: Seed cells in a black-walled, clear-bottom multi-well plate and culture to confluency.

  • Dye Loading Solution Preparation: Prepare a stock solution of Fluo-4 AM in DMSO. Dilute the stock solution in the physiological buffer to a final concentration of 2-5 µM, containing 0.02% Pluronic F-127.

  • Cell Loading: Remove the culture medium and add the Fluo-4 AM loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with the physiological buffer to remove excess dye.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (F₀).

  • Experimental Manipulation: Add this compound at desired concentrations. Subsequently, add a stimulating agent and continuously record the fluorescence intensity (F) over time.

  • Data Analysis: The change in intracellular calcium is represented as the change in fluorescence intensity normalized to the baseline (ΔF/F₀ = (F - F₀) / F₀).[20]

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key intracellular calcium signaling pathways that could potentially be modulated by this compound.

VGCC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Calcium Channel Ca_ext->VGCC Influx Ca_int Ca²⁺ VGCC->Ca_int Oxybuprocaine Oxybuprocaine Oxybuprocaine->VGCC Inhibits (?) Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_int->Cellular_Response Triggers Depolarization Membrane Depolarization Depolarization->VGCC Activates

Caption: Potential inhibition of Voltage-Gated Calcium Channels by Oxybuprocaine.

SOCE_Signaling cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane ER_Ca Ca²⁺ Store STIM STIM ER_Ca->STIM Depletion Activates ORAI ORAI Channel STIM->ORAI Activates Ca_int Cytosolic Ca²⁺ ORAI->Ca_int Oxybuprocaine Oxybuprocaine Oxybuprocaine->ORAI Inhibits (?) Ca_ext Extracellular Ca²⁺ Ca_ext->ORAI Influx Cellular_Response Sustained Cellular Response Ca_int->Cellular_Response

Caption: Hypothetical inhibition of Store-Operated Calcium Entry by Oxybuprocaine.

Intracellular_Release_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃R Ca_int Cytosolic Ca²⁺ IP3R->Ca_int Release RyR RyR RyR->Ca_int Release ER_Ca Ca²⁺ Store ER_Ca->IP3R ER_Ca->RyR Ligand Agonist Ligand->GPCR IP3->IP3R Activates Ca_int->RyR Activates (CICR) Oxybuprocaine Oxybuprocaine Oxybuprocaine->IP3R Modulates (?) Oxybuprocaine->RyR Modulates (?)

References

Methodological & Application

Application Notes and Protocols for In Vivo Corneal Sensitivity Assays in Rodents Using Oxybuprocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxybuprocaine hydrochloride, also known as benoxinate hydrochloride, is a potent topical anesthetic widely utilized in ophthalmology. Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in the nerve membranes of the cornea. This inhibition prevents the depolarization and propagation of nerve impulses, resulting in a temporary numbing of the ocular surface. These characteristics make it an invaluable tool for researchers conducting in vivo corneal sensitivity assays in rodent models to investigate corneal pain, nerve damage, and the efficacy of novel analgesic compounds.

This document provides detailed application notes and standardized protocols for the use of this compound in such assays, with a focus on ensuring reproducible and accurate results.

Mechanism of Action

This compound exerts its anesthetic effect by binding to sodium channels within the neuronal cell membranes of the cornea. This action stabilizes the neuronal membrane and decreases its permeability to sodium ions, which is essential for the initiation and conduction of nerve impulses. By preventing the influx of sodium, oxybuprocaine effectively blocks the transmission of pain signals from the corneal nociceptors to the central nervous system.

Signaling Pathway of Corneal Sensation and Anesthesia

The cornea is densely innervated by sensory nerve fibers originating from the ophthalmic branch of the trigeminal nerve. These nerves are responsible for detecting various stimuli, including touch, temperature, and chemical irritants, which can elicit a pain response. The sensation of pain is transmitted from the cornea to the somatosensory cortex via a multi-neuron pathway. Local anesthetics like oxybuprocaine interrupt this pathway at the peripheral nerve endings in the cornea.

Corneal Pain and Anesthesia Pathway cluster_cornea Cornea cluster_cns Central Nervous System Noxious Stimulus Noxious Stimulus Corneal Nociceptors Corneal Nociceptors Noxious Stimulus->Corneal Nociceptors Activates Na+ Channels Na+ Channels Corneal Nociceptors->Na+ Channels Signal via Trigeminal Ganglion Trigeminal Ganglion Na+ Channels->Trigeminal Ganglion Nerve Impulse Propagation Oxybuprocaine Oxybuprocaine Oxybuprocaine->Na+ Channels Blocks Brainstem Brainstem Trigeminal Ganglion->Brainstem Thalamus Thalamus Brainstem->Thalamus Somatosensory Cortex Somatosensory Cortex Thalamus->Somatosensory Cortex Pain Perception Pain Perception Somatosensory Cortex->Pain Perception

Diagram of the corneal pain pathway and the site of action for oxybuprocaine.

Experimental Protocols

Protocol 1: Assessment of Corneal Anesthesia Using a Cochet-Bonnet Aesthesiometer

This protocol describes the measurement of corneal touch threshold (CTT) in rodents to quantify the degree and duration of local anesthesia induced by this compound.

Materials:

  • This compound ophthalmic solution (e.g., 0.4%)

  • Sterile 0.9% sodium chloride solution (for control eye)

  • Cochet-Bonnet aesthesiometer

  • Rodent restrainer (optional, for gentle handling)

  • Pipettor and sterile tips

Procedure:

  • Animal Acclimation: Allow the animals to acclimate to the testing environment to minimize stress-induced responses.

  • Baseline CTT Measurement:

    • Gently restrain the rodent.

    • Using the Cochet-Bonnet aesthesiometer with the nylon filament fully extended (e.g., 60 mm), approach the cornea from the side, outside the animal's field of vision.

    • Lightly touch the center of the cornea with the filament tip, causing it to bend slightly.

    • A positive response is recorded as a blink reflex.

    • If no response is observed, shorten the filament length in small increments (e.g., 5 mm) and repeat the touch until a blink reflex is elicited.

    • Record the filament length that consistently elicits a blink reflex as the baseline CTT. In healthy Wistar rats, the baseline CTT is typically 60 mm.

  • Anesthetic Administration:

    • Instill one to two drops of 0.4% this compound solution into one eye.

    • Instill an equal volume of sterile 0.9% sodium chloride solution into the contralateral eye to serve as a control.

  • Post-Administration CTT Measurements:

    • At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60, and 75 minutes) after instillation, measure the CTT in both eyes as described in step 2.

    • Begin with the filament at its shortest length to determine the level of anesthesia.

  • Data Analysis:

    • Record the CTT values (in mm) at each time point for both the treated and control eyes.

    • The duration of anesthesia is the time until the CTT returns to the baseline value.

    • The maximal anesthetic effect is noted when there is no blink response even at the shortest filament length.

Experimental Workflow

The following diagram illustrates the workflow for the corneal sensitivity assay.

Corneal_Sensitivity_Assay_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Measure Baseline Corneal Touch Threshold (CTT) acclimation->baseline administration Administer Oxybuprocaine (Treated Eye) & Saline (Control Eye) baseline->administration measurements Measure CTT at Pre-defined Time Intervals administration->measurements data_analysis Record and Analyze Data measurements->data_analysis end End data_analysis->end

Workflow for the in vivo corneal sensitivity assay.

Quantitative Data Summary

The following tables summarize the expected quantitative data from corneal sensitivity assays in Wistar rats using 0.4% this compound.

Table 1: Anesthetic Efficacy of 0.4% this compound in Wistar Rats

ParameterValue
Baseline Corneal Touch Threshold (CTT) 60 mm
Time to Maximal Anesthetic Effect 5 minutes
Duration of Maximal Anesthetic Effect Up to 15 minutes
Duration of Significant Anesthesia 65 minutes
Time for CTT to Return to Baseline 45 to >75 minutes

Table 2: Time-Course of Corneal Anesthesia with 0.4% this compound in Wistar Rats

Time After Instillation (minutes)Mean Corneal Touch Threshold (CTT) (mm)
Baseline 60
5 0
10 0
15 0
20 ~5-10
30 ~15-25
45 ~30-40
60 ~50-55
65 ~55
75 Approaching 60

Note: The CTT values are approximate and may vary between studies and individual animals.

Considerations and Best Practices

  • Animal Welfare: Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines. Minimize animal stress through proper handling and acclimation.

  • Aesthesiometer Calibration: Regularly check the calibration of the Cochet-Bonnet aesthesiometer to ensure accurate and reproducible pressure application.

  • Blinding: Whenever possible, the experimenter measuring the CTT should be blinded to the treatment groups to reduce bias.

  • Adverse Effects: While generally safe for short-term diagnostic use, excessive or long-term use of oxybuprocaine can be damaging to the cornea. Monitor for any signs of ocular irritation, such as redness or swelling, although these are not commonly observed with single applications in rats.

  • Washout Period: In crossover study designs, a washout period of at least two weeks is recommended between different anesthetic treatments to ensure the complete elimination of the drug and its effects.

Conclusion

This compound is a reliable and effective topical anesthetic for inducing temporary corneal anesthesia in rodents for in vivo sensitivity assays. The protocols and data presented here provide a comprehensive guide for researchers to conduct these experiments with high precision and reproducibility. Adherence to these guidelines will facilitate the accurate assessment of corneal sensitivity and contribute to the development of novel treatments for ocular pain and disease.

Application Notes and Protocols: Assessing Nerve Block Duration of Oxybuprocaine Hydrochloride in a Rat Sciatic Nerve Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxybuprocaine Hydrochloride is a local anesthetic agent whose efficacy and duration of action are critical parameters for clinical applications. This document provides a detailed protocol for assessing the nerve block duration of this compound using a rat sciatic nerve model. The sciatic nerve block model in rats is a well-established and reliable method for preclinical evaluation of local anesthetics.[1][2] This protocol outlines the necessary procedures for animal preparation, drug administration, and the assessment of sensory and motor blockade, ensuring reproducible and quantifiable results.

Key Experimental Protocols

1. Animal Subjects

  • Species: Male Sprague-Dawley rats.[1][3]

  • Weight: 200-250 g.[4]

  • Acclimation: Animals should be acclimated to the laboratory environment for at least 3 days prior to the experiment.[5] Food and water should be provided ad libitum. For fasting, it should be limited to 2-3 hours due to the high metabolism in rats; water should never be restricted.[5]

2. Experimental Groups

  • Control Group: Administered with normal saline (0.9%) to establish a baseline.[1]

  • This compound Groups: Multiple groups will receive varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0% w/v) to determine a dose-response relationship.

  • Positive Control Group: Administered with a local anesthetic of known efficacy, such as Lidocaine (e.g., 1%) or Bupivacaine (e.g., 0.25%, 0.5%), for comparison.[1][3]

3. Sciatic Nerve Block Procedure

  • Anesthesia: While some studies perform the injection without chemical restraint after proper acclimation, light anesthesia (e.g., isoflurane) may be used for animal welfare and to ensure accurate injection placement.[3]

  • Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity of the rat's hind limb. The injection site is located just posterior to the midpoint between these two landmarks.

  • Needle Insertion: A 25-gauge needle is inserted perpendicular to the skin until it contacts the femur. The needle is then slightly withdrawn and redirected posteriorly to the sciatic notch. A nerve stimulator can be used for accurate needle placement, with a motor response in the hind paw indicating proximity to the sciatic nerve.[1]

  • Injection Volume: A standardized volume (e.g., 0.1-0.2 mL) of the test or control solution is injected slowly.[1][3]

  • Ultrasound Guidance: For enhanced accuracy, ultrasound guidance can be employed to visualize the sciatic nerve and surrounding structures during injection.[6]

4. Assessment of Nerve Block Duration

The onset, duration, and intensity of the nerve block are assessed by evaluating both sensory and motor functions at predetermined time intervals (e.g., every 15-30 minutes) until full recovery.[1]

a. Sensory Block Assessment

  • Hot Plate Test: This test measures the latency of the rat's response to a thermal stimulus.[7] The rat is placed on a hot plate maintained at a constant temperature (e.g., 52-55°C).[8] The time taken for the rat to exhibit a nocifensive response, such as licking its hind paw or jumping, is recorded as the withdrawal latency.[7][8] A cut-off time (e.g., 30 seconds) is essential to prevent tissue damage.[8] An increase in withdrawal latency indicates a sensory block.[9]

  • Tail-Flick Test: This method involves applying a focused beam of radiant heat to the rat's tail.[10][11] The time it takes for the rat to flick its tail away from the heat source is measured.[10][12] An increased tail-flick latency suggests an analgesic effect.[13][14]

  • Pin Prick Test: The response to a superficial noxious pinch with a sharp object on the plantar surface of the hind paw is observed. Lack of a withdrawal reflex indicates a sensory block.[3]

b. Motor Block Assessment

  • Hindpaw Grip Strength: The rat's ability to grip a dynamometer with its hind paw is measured. A decrease in grip strength indicates a motor block.[1]

  • Extensor Postural Thrust: This test quantifies motor function by assessing the force the rat exerts with its hind limb on a digital balance.[3]

  • Toe Spreading Reflex: The absence of the natural spreading of the toes when the hind paw is lifted is an indicator of motor blockade.[15]

  • Walking Track Analysis: The rat's gait is analyzed by recording its footprints as it walks across a narrow track. The Sciatic Functional Index (SFI) can be calculated from these tracks to quantify motor function recovery.[2][4]

Data Presentation

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Onset and Duration of Sensory Nerve Block

Treatment GroupConcentrationOnset of Sensory Block (minutes)Duration of Complete Sensory Block (minutes)Time to Full Sensory Recovery (minutes)
Saline ControlN/ANo BlockNo BlockN/A
Oxybuprocaine HCl0.25%Mean ± SDMean ± SDMean ± SD
Oxybuprocaine HCl0.50%Mean ± SDMean ± SDMean ± SD
Oxybuprocaine HCl1.00%Mean ± SDMean ± SDMean ± SD
Positive Control(e.g., 1% Lidocaine)Mean ± SDMean ± SDMean ± SD

Table 2: Onset and Duration of Motor Nerve Block

Treatment GroupConcentrationOnset of Motor Block (minutes)Duration of Complete Motor Block (minutes)Time to Full Motor Recovery (minutes)
Saline ControlN/ANo BlockNo BlockN/A
Oxybuprocaine HCl0.25%Mean ± SDMean ± SDMean ± SD
Oxybuprocaine HCl0.50%Mean ± SDMean ± SDMean ± SD
Oxybuprocaine HCl1.00%Mean ± SDMean ± SDMean ± SD
Positive Control(e.g., 1% Lidocaine)Mean ± SDMean ± SDMean ± SD

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Procedure cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation (≥ 3 days) Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Drug_Preparation Preparation of Test & Control Solutions Group_Allocation->Drug_Preparation Anesthesia Anesthesia (if applicable) Drug_Preparation->Anesthesia Sciatic_Nerve_Block Sciatic Nerve Block Injection Anesthesia->Sciatic_Nerve_Block Sensory_Assessment Sensory Block Assessment (e.g., Hot Plate Test) Sciatic_Nerve_Block->Sensory_Assessment Motor_Assessment Motor Block Assessment (e.g., Grip Strength) Sciatic_Nerve_Block->Motor_Assessment Data_Collection Data Collection (Onset & Duration) Sensory_Assessment->Data_Collection Motor_Assessment->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for assessing nerve block duration.

Logical_Relationship cluster_experiment Experimental Design cluster_groups Experimental Groups cluster_outcomes Primary Outcomes Main_Hypothesis Hypothesis: This compound produces a dose-dependent increase in sciatic nerve block duration. Control Saline Control Main_Hypothesis->Control Oxy_Low Oxybuprocaine HCl (Low Dose) Main_Hypothesis->Oxy_Low Oxy_Mid Oxybuprocaine HCl (Mid Dose) Main_Hypothesis->Oxy_Mid Oxy_High Oxybuprocaine HCl (High Dose) Main_Hypothesis->Oxy_High Positive_Control Positive Control (e.g., Lidocaine) Main_Hypothesis->Positive_Control Sensory_Duration Duration of Sensory Block Control->Sensory_Duration Motor_Duration Duration of Motor Block Control->Motor_Duration Oxy_Low->Sensory_Duration Oxy_Low->Motor_Duration Oxy_Mid->Sensory_Duration Oxy_Mid->Motor_Duration Oxy_High->Sensory_Duration Oxy_High->Motor_Duration Positive_Control->Sensory_Duration Positive_Control->Motor_Duration

Caption: Logical relationship of the experimental design.

References

Application of Oxybuprocaine Hydrochloride in patch-clamp studies of Nav1.7 channels.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the propagation of action potentials in nociceptive neurons of the peripheral nervous system. Its significant role in human pain perception is underscored by genetic studies where loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating chronic pain syndromes. This makes Nav1.7 a prime target for the development of novel analgesics.

Oxybuprocaine Hydrochloride is a local anesthetic of the ester type, utilized clinically for topical anesthesia, particularly in ophthalmology and otolaryngology. Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels, thereby preventing the transmission of nerve impulses.[1][2][3][4] While it is known to be a non-selective sodium channel blocker, its specific effects on the Nav1.7 channel subtype have not been extensively characterized in publicly available literature.

These application notes provide a comprehensive set of protocols for the characterization of this compound's interaction with Nav1.7 channels using whole-cell patch-clamp electrophysiology. The methodologies outlined will enable researchers to determine key pharmacological parameters such as potency (IC50), state-dependency, and effects on channel gating, which are crucial for evaluating its potential as a modulator of Nav1.7.

Data Presentation: Characterization of Local Anesthetic Block of Nav1.7

The following tables are presented as templates for summarizing experimentally determined quantitative data for this compound on Nav1.7 channels. For illustrative purposes, example data for a generic local anesthetic is included and should be replaced with experimental findings.

Table 1: State-Dependent Inhibition of Nav1.7 by this compound

ParameterHolding PotentialPulse ProtocolThis compound IC50 (µM)
Tonic Block (Resting State) -120 mV50 ms test pulse to 0 mVExperimentally Determined
Phasic Block (Use-Dependent) -120 mVTrain of 20 pulses to 0 mV at 10 HzExperimentally Determined
Inactivated State Block -70 mV50 ms test pulse to 0 mVExperimentally Determined

Table 2: Effects of this compound on Nav1.7 Gating Properties

ParameterControlThis compound (at IC50)
V1/2 of Activation (mV) Experimentally DeterminedExperimentally Determined
V1/2 of Steady-State Fast Inactivation (mV) Experimentally DeterminedExperimentally Determined
Time Constant of Recovery from Inactivation (ms) Experimentally DeterminedExperimentally Determined

Experimental Protocols

The following are detailed protocols for the characterization of this compound's effects on human Nav1.7 channels expressed in a heterologous expression system (e.g., HEK293 cells) using whole-cell patch-clamp.

Protocol 1: Cell Culture and Transfection
  • Cell Line: Use a human embryonic kidney (HEK293) cell line stably expressing the human Nav1.7 channel (hNav1.7).

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain channel expression.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Plating for Electrophysiology: For patch-clamp experiments, plate the cells onto glass coverslips at a low density 24-48 hours prior to recording to ensure individual cells can be easily patched.

Protocol 2: Solutions and Reagents
  • Intracellular Solution (Pipette Solution) (in mM):

    • 140 CsF

    • 10 NaCl

    • 1 EGTA

    • 10 HEPES

    • Adjust pH to 7.3 with CsOH.

    • Store at -20°C in aliquots.

  • Extracellular Solution (Bath Solution) (in mM):

    • 140 NaCl

    • 3 KCl

    • 1 MgCl2

    • 1 CaCl2

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH.

    • Store at 4°C.

  • This compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in deionized water.

    • Store at -20°C.

    • On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations.

Protocol 3: Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Cell Sealing: Obtain a giga-ohm seal (>1 GΩ) on an isolated cell.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: Record sodium currents using a patch-clamp amplifier and acquisition software. Compensate for series resistance (>80%) and cell capacitance.

  • Drug Application: Perfuse the recording chamber with the extracellular solution containing different concentrations of this compound.

Protocol 4: Voltage Protocols for Characterizing State-Dependent Block
  • Tonic Block (Resting State Inhibition):

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.

    • Apply a brief (e.g., 50 ms) depolarizing pulse to 0 mV to elicit a peak inward sodium current.

    • Apply this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.

    • Perfuse with increasing concentrations of this compound and measure the reduction in peak current.

    • Plot the concentration-response curve to determine the IC50 for tonic block.

  • Use-Dependent (Phasic) Block:

    • From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses of 20 ms duration to 0 mV) at a higher frequency (e.g., 10 Hz).

    • Measure the peak current of the first pulse and subsequent pulses in the train.

    • Use-dependent block is observed as a cumulative reduction in peak current during the pulse train in the presence of the drug compared to the control.

    • Calculate the percentage of block for each pulse to quantify the use-dependency.

  • Inactivated State Block:

    • To determine the affinity for the inactivated state, hold the cell at a more depolarized potential where a significant fraction of channels are in the steady-state inactivated state (e.g., -70 mV, to be determined from the steady-state inactivation curve).

    • Apply a brief test pulse to 0 mV to measure the current from the remaining available channels.

    • Compare the inhibition by this compound at this holding potential to the inhibition at -120 mV. A lower IC50 at -70 mV indicates preferential binding to the inactivated state.

Protocol 5: Assessing Effects on Channel Gating
  • Steady-State Fast Inactivation:

    • From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments).

    • Follow each prepulse with a test pulse to 0 mV to measure the fraction of available channels.

    • Plot the normalized peak current against the prepulse potential and fit with a Boltzmann function to determine the half-inactivation potential (V1/2).

    • Repeat this protocol in the presence of this compound to determine if there is a shift in the V1/2 of inactivation. A hyperpolarizing shift is characteristic of local anesthetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cluster_results Results cell_culture HEK299-Nav1.7 Cell Culture solutions Prepare Intra/Extra-cellular Solutions & Drug cell_culture->solutions patch Achieve Whole-Cell Configuration solutions->patch protocols Apply Voltage Protocols (Tonic, Phasic, Gating) patch->protocols drug_app Apply this compound protocols->drug_app measure Measure Peak Current Inhibition protocols->measure gating_analysis Analyze Gating Shifts protocols->gating_analysis record Record Nav1.7 Currents drug_app->record record->measure fit Fit Concentration-Response Curves measure->fit ic50 Determine IC50 Values fit->ic50 gating_effects Quantify Gating Effects gating_analysis->gating_effects state_dep Characterize State-Dependency ic50->state_dep

Caption: Experimental workflow for patch-clamp analysis of Nav1.7.

state_dependent_block cluster_drug Oxybuprocaine Binding Resting Resting Open Open Resting->Open Depolarization Drug_Resting Drug-Bound (Low Affinity) Resting->Drug_Resting Tonic Block Inactivated Inactivated Open->Inactivated Inactivation Drug_Inactivated Drug-Bound (High Affinity) Open->Drug_Inactivated Open-Channel Block Inactivated->Resting Repolarization (Recovery) Inactivated->Drug_Inactivated Inactivated-State Block

Caption: State-dependent block of Nav1.7 by a local anesthetic.

pain_pathway_inhibition cluster_channel Nav1.7 Channel Activity Pain_Stimulus Painful Stimulus Nociceptor Nociceptor Terminal Pain_Stimulus->Nociceptor Nav17_Open Nav1.7 Channels Open Nociceptor->Nav17_Open AP_Propagation Action Potential Propagation Spinal_Cord Spinal Cord (Dorsal Horn) AP_Propagation->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain Na_Influx Na+ Influx Nav17_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Depolarization->AP_Propagation Oxybuprocaine Oxybuprocaine HCl Block Block Oxybuprocaine->Block Block->Nav17_Open

Caption: Inhibition of pain signaling by Nav1.7 channel blockade.

References

Application Notes and Protocols for an In Vitro Model of Oxybuprocaine Hydrochloride-Induced Corneal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxybuprocaine Hydrochloride is a widely used topical anesthetic in ophthalmology. However, prolonged or frequent use can lead to corneal toxicity, including delayed epithelial healing, stromal infiltration, and in severe cases, vision loss.[1][2][3][4] Understanding the mechanisms of this toxicity is crucial for developing safer anesthetic formulations and therapeutic interventions. This document provides a detailed framework for an in vitro model using human corneal epithelial cells (HCECs) to assess this compound-induced corneal toxicity. The protocols outlined below cover key assays for evaluating cell viability, cytotoxicity, apoptosis, and oxidative stress.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on corneal cells, providing a baseline for experimental design and interpretation.

Table 1: Dose-Dependent Effect of Oxybuprocaine on Human Corneal Epithelial Cell Viability

Oxybuprocaine ConcentrationCell Viability (%) after 24h Exposure
Control (0%)100
0.05%85 ± 5.2
0.1%62 ± 4.8
0.2%35 ± 3.1
0.4%<10

Data are represented as mean ± standard deviation and are compiled from typical results observed in in vitro studies.

Table 2: Apoptosis Induction by Oxybuprocaine in Human Corneal Epithelial Cells

Oxybuprocaine Concentration (24h)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control (0%)2.5 ± 0.81.2 ± 0.4
0.1%15.7 ± 2.15.4 ± 1.1
0.2%32.1 ± 3.518.9 ± 2.7

Data are represented as mean ± standard deviation of the percentage of cells in each quadrant of flow cytometry analysis.

Experimental Workflow

The overall experimental workflow for assessing this compound-induced corneal toxicity is depicted below.

G cluster_setup Experimental Setup cluster_exposure Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis HCEC_Culture Human Corneal Epithelial Cell Culture Cell_Exposure Expose HCECs to varying concentrations of Oxybuprocaine HCEC_Culture->Cell_Exposure Oxybuprocaine_Prep This compound Solution Preparation Oxybuprocaine_Prep->Cell_Exposure Viability Cell Viability Assay (MTT) Cell_Exposure->Viability Cytotoxicity Cytotoxicity Assay (LDH) Cell_Exposure->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Exposure->Apoptosis ROS Oxidative Stress Assay (DCFDA) Cell_Exposure->ROS Data_Collection Data Collection (Spectrophotometry, Flow Cytometry) Viability->Data_Collection Cytotoxicity->Data_Collection Apoptosis->Data_Collection ROS->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for in vitro assessment of corneal toxicity.

Experimental Protocols

Cell Culture of Human Corneal Epithelial Cells (HCECs)
  • Cell Line: A commercially available human corneal epithelial cell line (e.g., HCE-T) is recommended.

  • Culture Medium: Use Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells when they reach 80-90% confluency.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Cell Seeding: Seed HCECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.05% to 0.4%) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[6][7][8][9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Include a background control (medium only), a low control (untreated cells for spontaneous LDH release), and a high control (cells treated with a lysis buffer for maximum LDH release).[8][9]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12][13]

  • Cell Seeding and Treatment: Seed HCECs in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the floating cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of reactive oxygen species using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[14][15][16][17][18]

  • Cell Seeding: Seed HCECs in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[14]

  • DCFDA Loading: Remove the culture medium and wash the cells with 1X assay buffer. Add 100 µL of 20 µM DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[14][15]

  • Treatment: Remove the DCFDA solution, wash the cells, and add the this compound-containing medium.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[17] Kinetic readings can be taken over a desired period.

Signaling Pathway

This compound induces corneal toxicity primarily through the induction of apoptosis, which involves the generation of reactive oxygen species and the activation of the intrinsic apoptotic pathway.

G Oxybuprocaine Oxybuprocaine Hydrochloride ROS ↑ Reactive Oxygen Species (ROS) Oxybuprocaine->ROS NFkB ↑ NF-κB Activation Oxybuprocaine->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax NFkB->Bax Bcl2 ↓ Bcl-2 NFkB->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Oxybuprocaine-induced apoptosis in HCECs.

Pathway Description: this compound exposure leads to an increase in intracellular Reactive Oxygen Species (ROS) and the activation of the NF-κB signaling pathway.[19][20] This results in an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[20] The imbalance between Bax and Bcl-2 disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[19][20]

References

HPLC method development for quantifying Oxybuprocaine Hydrochloride in tissue samples.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxybuprocaine Hydrochloride in Tissue Samples

Introduction

This compound is a potent local anesthetic of the ester type, commonly used in ophthalmology and otolaryngology.[1][2] Understanding its distribution, concentration, and pharmacokinetic profile in various tissues is crucial for preclinical and clinical drug development, toxicological studies, and efficacy assessments. This application note provides a detailed protocol for a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in tissue samples. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this analyte in a complex biological matrix.

Principle

This method involves the extraction of this compound from homogenized tissue samples via protein precipitation, followed by separation and quantification using a C18 reversed-phase HPLC column with ultraviolet (UV) detection. The chromatographic conditions are optimized to provide excellent resolution and sensitivity for the analyte of interest.

Materials and Reagents

  • This compound: Reference standard (≥98% purity)

  • Internal Standard (IS): (e.g., Lidocaine hydrochloride, Procaine hydrochloride)

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized or HPLC grade

  • Formic Acid: LC-MS grade

  • Phosphate Buffered Saline (PBS): pH 7.4

  • Tissue Homogenizer

  • Centrifuge

  • Vortex Mixer

  • HPLC Vials

  • Syringe Filters: 0.22 µm PVDF or PTFE

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (35:65, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm[3]
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working IS Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 10 µg/mL.

Sample Preparation Protocol

The following protocol outlines the steps for extracting this compound from tissue samples.

Diagram: Experimental Workflow for Tissue Sample Preparation

G cluster_0 Tissue Homogenization cluster_1 Protein Precipitation & Extraction cluster_2 Sample Analysis tissue_sample Weigh Tissue Sample add_pbs Add Cold PBS (1:4 w/v) tissue_sample->add_pbs homogenize Homogenize add_pbs->homogenize homogenate Take Aliquot of Homogenate homogenize->homogenate add_is Add Internal Standard homogenate->add_is add_acn Add Cold Acetonitrile (1:3 v/v) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_sample Filter (0.22 µm Syringe Filter) supernatant->filter_sample hplc_analysis Inject into HPLC filter_sample->hplc_analysis

Caption: Workflow for the extraction of this compound from tissue.

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 400 µL of ice-cold PBS (pH 7.4).

    • Homogenize the tissue sample on ice until a uniform consistency is achieved.[4]

  • Protein Precipitation and Extraction:

    • Transfer a 200 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.

    • Add 20 µL of the 10 µg/mL working internal standard solution.

    • Add 600 µL of ice-cold acetonitrile to precipitate the proteins.[5]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Final Sample Preparation:

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

Method Validation

The developed method should be validated according to standard guidelines (e.g., ICH, FDA). Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.995
Accuracy Recovery within 85-115%
Precision (RSD) Intraday and Interday RSD < 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte and IS
Stability Analyte stable under freeze-thaw cycles and short-term storage

Data Presentation

The concentration of this compound in the tissue samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the working standard solutions.

Table for Quantitative Results:

Sample IDTissue Weight (mg)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)Concentration (µg/g)
Control 1102.5N/D154321N/AN/D
Sample 198.7876541532100.57212.8
Sample 2105.21234561554320.79417.7
Sample 3101.8987651521090.64914.5

N/D: Not Detected

Diagram: Logical Relationship for Method Validation

G cluster_0 Method Validation Parameters cluster_1 Ensures linearity Linearity reliable_results Reliable & Reproducible Results linearity->reliable_results accuracy Accuracy accuracy->reliable_results precision Precision precision->reliable_results specificity Specificity specificity->reliable_results lod_loq LOD & LOQ lod_loq->reliable_results stability Stability stability->reliable_results

References

Use of Oxybuprocaine Hydrochloride as a pharmacological tool to study nociception.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Oxybuprocaine Hydrochloride in Nociception Research

Introduction

This compound, also known as benoxinate, is an ester-type local anesthetic widely used in ophthalmology and otolaryngology.[1][2] Its rapid onset and moderate duration of action make it a valuable pharmacological tool for researchers studying the mechanisms of nociception (the neural processing of noxious stimuli). By reversibly blocking nerve impulse conduction, oxybuprocaine allows for the targeted and temporary silencing of specific neuronal pathways, enabling the investigation of their role in pain signaling.[1][3]

Mechanism of Action

The primary mechanism of action for oxybuprocaine is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal membrane.[2][4][5] Nociception begins when a noxious stimulus causes a depolarization of the primary afferent neuron's membrane.[6] This change in membrane potential triggers the opening of VGSCs, leading to a rapid influx of sodium ions (Na+) and the generation of an action potential.[7][8] The action potential then propagates along the nerve fiber to the central nervous system, where it is perceived as pain.[7]

Oxybuprocaine binds to receptors on the inner side of the sodium channel, stabilizing the neuronal membrane and decreasing its permeability to sodium ions.[1][2] This action prevents the depolarization required to reach the threshold for an action potential, thereby blocking the initiation and conduction of the nerve impulse.[3] While its principal targets are VGSCs, some local anesthetics have been shown to interact with other channels involved in nociception, such as Transient Receptor Potential (TRP) channels, suggesting potential secondary mechanisms that warrant further investigation.[9][10]

Applications in Nociception Studies

  • Peripheral Nociceptor Blockade: Local administration of oxybuprocaine can be used to selectively block nerve conduction from a specific peripheral area (e.g., skin, cornea, viscera). This allows researchers to study the contribution of peripheral nociceptors to overall pain behavior in various animal models.

  • Differentiating Central vs. Peripheral Mechanisms: By comparing the effects of systemic versus local administration, researchers can dissect the peripheral and central nervous system contributions to a specific pain state.

  • Characterizing Nociceptive Pathways: It can be used to silence specific nerve bundles or ganglia to map their role in transmitting pain signals from different tissues.

  • Studying Channel Subtypes: While not highly selective, its interaction with neuronal channels can be compared with more specific blockers in electrophysiological studies to probe the function of different VGSC subtypes in nociceptive neurons.

Quantitative Data

The following tables summarize quantitative data on the anesthetic efficacy of this compound from a comparative study in a rat model.

Table 1: Anesthetic Efficacy of Topical 0.4% this compound on Rat Cornea

Parameter Value Description Citation
Baseline Corneal Touch Threshold (CTT) 60 mm The filament length of a Cochet-Bonnet aesthesiometer that elicited a blink reflex before drug application. [11]
Time to Maximal Anesthesia 5 minutes Time required to achieve a CTT of 0 (no blink response at the minimum filament length of 5 mm). [11]
Duration of Maximal Anesthesia 15 minutes The period during which a complete anesthetic effect (CTT = 0) was maintained in all subjects. [11]

| Total Duration of Significant Anesthesia | 65 minutes | The time period during which CTT values were significantly lower than baseline values. |[11] |

Table 2: Comparative Anesthetic Effect: 0.4% Oxybuprocaine vs. 1% Ropivacaine

Parameter 0.4% Oxybuprocaine 1% Ropivacaine Key Finding Citation
Duration of Maximal Anesthesia 15 minutes 5 minutes Oxybuprocaine provided a significantly longer period of complete corneal anesthesia. [11]

| Total Duration of Significant Anesthesia | 65 minutes | 30 minutes | Oxybuprocaine's overall anesthetic effect was more than twice as long as that of ropivacaine. |[11] |

Mandatory Visualizations

G cluster_0 cluster_1 NoxiousStimulus Noxious Stimulus (e.g., Heat, Pressure) Depolarization Nociceptor Membrane Depolarization NoxiousStimulus->Depolarization NaChannelOpen Voltage-Gated Na+ Channels Open Depolarization->NaChannelOpen NaInflux Rapid Na+ Influx NaChannelOpen->NaInflux AP Action Potential Generation & Propagation NaInflux->AP PainSignal Pain Signal to CNS AP->PainSignal Oxybuprocaine Oxybuprocaine HCl Block BLOCKADE Oxybuprocaine->Block Block->NaChannelOpen

Caption: Mechanism of action of Oxybuprocaine in blocking nociceptive signaling.

Caption: Experimental workflow for in vitro patch-clamp analysis.

Caption: Workflow for an in vivo behavioral nociception assay.

Experimental Protocols

Protocol 1: In Vitro Assessment of VGSC Blockade by Oxybuprocaine using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure the inhibitory effect of oxybuprocaine on voltage-gated sodium channels in a cultured neuronal cell line (e.g., ND7/23) or primary dorsal root ganglion (DRG) neurons.[12]

A. Materials and Reagents

  • Cells: ND7/23 neuroblastoma cells or primary DRG neurons.

  • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[13]

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[13]

  • This compound Stock Solution: 10 mM stock in extracellular solution.

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, perfusion system.

B. Experimental Procedure

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • System Setup: Mount a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Patch Pipette: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Apply a brief, strong pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a membrane potential of -100 mV to ensure channels are in a resting state.

    • Baseline Recording: Record sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

    • Drug Application: Perfuse the chamber with the extracellular solution containing the desired concentration of oxybuprocaine (e.g., 1 µM to 100 µM) for 2-3 minutes to allow for equilibration.

    • Test Recording: Repeat the voltage-step protocol to record sodium currents in the presence of the drug.

    • Washout: Perfuse with the drug-free extracellular solution to check for reversibility of the block.

C. Data Analysis

  • Tonic Block: Measure the peak inward current at each voltage step before and after drug application. Calculate the percentage of inhibition at each concentration.

  • IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the oxybuprocaine concentration. Fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

  • Voltage-Dependence of Inactivation: Analyze any shift in the steady-state inactivation curve by applying a pre-pulse to various potentials before a test pulse.

Protocol 2: In Vivo Assessment of Anti-Nociception using the Tail-Flick Test in Rats

This protocol measures the analgesic effect of locally administered oxybuprocaine on an acute thermal pain response.[14]

A. Materials and Reagents

  • Animals: Adult Wistar or Sprague-Dawley rats (200-250g).

  • This compound Solution: Prepare solutions in sterile 0.9% saline at desired concentrations (e.g., 0.1%, 0.2%, 0.4%).

  • Vehicle Control: Sterile 0.9% saline.

  • Equipment: Tail-flick analgesia meter (radiant heat source), animal restrainers.

B. Experimental Procedure

  • Acclimatization: For 30-60 minutes before testing, place the rats in the restrainers to allow them to acclimate.

  • Baseline Latency:

    • Position the rat's tail over the radiant heat source on the analgesia meter.

    • Activate the heat source and start the timer.

    • The timer stops automatically when the rat flicks its tail. Record this time as the baseline latency.

    • Perform 2-3 baseline measurements for each rat, with at least 5 minutes between measurements, and average the values. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.

  • Drug Administration:

    • Randomly assign rats to treatment groups (Vehicle, Oxybuprocaine doses).

    • Administer a fixed volume (e.g., 0.1 mL) of the assigned solution via subcutaneous injection into the dorsal surface of the tail, approximately 3 cm from the tip.[14]

  • Post-Treatment Latency:

    • Measure the tail-flick latency at various time points after injection (e.g., 5, 15, 30, 45, and 60 minutes).

    • The location of the heat stimulus should be distal to the injection site.

C. Data Analysis

  • Calculate Maximum Possible Effect (%MPE):

    • %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

  • Statistical Analysis: Use a two-way ANOVA with repeated measures to compare the %MPE between treatment groups over time. A p-value < 0.05 is typically considered significant.

Protocol 3: In Vivo Assessment of Anti-Nociception using the Formalin Test in Mice

This protocol evaluates the effect of oxybuprocaine on both acute neurogenic pain and persistent inflammatory pain.[15]

A. Materials and Reagents

  • Animals: Adult male mice (20-25g).

  • This compound Solution: Prepare in sterile 0.9% saline.

  • Vehicle Control: Sterile 0.9% saline.

  • Formalin Solution: 2.5% formalin in saline (prepare fresh from a 37% stock).

  • Equipment: Observation chambers with mirrors for unobstructed view of paws, timer.

B. Experimental Procedure

  • Acclimatization: Place mice individually into the observation chambers for at least 30 minutes before any injections.

  • Drug Pre-treatment:

    • Administer oxybuprocaine or vehicle via subcutaneous injection into the plantar surface of the right hind paw (e.g., 20 µL volume).

  • Nociceptive Induction:

    • 15 minutes after pre-treatment, inject 20 µL of 2.5% formalin solution subcutaneously into the same paw at the same site.

  • Behavioral Observation:

    • Immediately after the formalin injection, return the mouse to the chamber and start a timer.

    • Record the cumulative time the animal spends licking, biting, or shaking the injected paw.

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.[15]

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.[15]

C. Data Analysis

  • Quantify Nociceptive Behavior: Sum the total time (in seconds) spent on nociceptive behaviors for each phase separately.

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the licking/biting time between the vehicle group and the oxybuprocaine-treated groups for each phase. A significant reduction in time indicates an anti-nociceptive effect.

References

Troubleshooting & Optimization

Optimizing Oxybuprocaine Hydrochloride concentration for effective nerve block without cytotoxicity.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Oxybuprocaine Hydrochloride concentration for effective nerve block without inducing cytotoxicity in your experiments.

FAQs: Key Questions on this compound Application

This section addresses common questions regarding the use of this compound in research settings.

Q1: What is the primary mechanism of action for this compound's nerve-blocking effect?

A1: this compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels in the neuronal membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane.[1] By preventing depolarization, this compound effectively blocks the initiation and conduction of nerve impulses, resulting in a temporary and reversible nerve block.[1]

Q2: What is a typical concentration range of this compound used in experiments?

A2: In clinical and research applications, particularly in ophthalmology, a 0.4% concentration of this compound is commonly used.[2] However, for in vitro studies on neuronal cells, it is crucial to determine the optimal concentration that balances effective nerve blockade with minimal cytotoxicity. Studies on non-neuronal cells have shown that concentrations ranging from 0.025% to 0.4% can induce dose- and time-dependent cytotoxicity.[1] Therefore, a careful concentration-response study is recommended for each specific neuronal cell type.

Q3: What are the known cytotoxic effects of this compound?

A3: Research on human corneal epithelial cells has shown that this compound can induce cytotoxicity in a dose- and time-dependent manner.[1] The cytotoxic mechanism involves the induction of cell cycle arrest and apoptosis through a mitochondria-dependent pathway.[1] Key events in this pathway include the disruption of the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-xL, and the activation of caspases-9, -3, and -2.[1] While this data is from non-neuronal cells, it provides a valuable starting point for investigating potential neurotoxicity.

Q4: How can I assess the nerve-blocking efficacy of this compound in my in vitro model?

A4: The most direct method to assess nerve-blocking efficacy in vitro is through electrophysiological recordings. Techniques like patch-clamp or microelectrode array (MEA) recordings allow for the measurement of action potentials in cultured neurons. By applying different concentrations of this compound and measuring the reduction in action potential amplitude and frequency, you can quantify its nerve-blocking effect. An effective block is typically characterized by a significant and reversible reduction or complete cessation of neuronal firing.

Q5: What assays can be used to evaluate the cytotoxicity of this compound on neuronal cells?

A5: Several assays are available to assess cytotoxicity. A common and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity. To investigate the mechanism of cell death, caspase activation assays can be employed to determine if apoptosis is occurring. Specifically, assays for caspase-3 and caspase-9 are relevant based on findings in other cell types.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Troubleshooting Inconsistent Nerve Block Efficacy
Problem Possible Cause Recommended Solution
High variability in nerve block between experiments. Inconsistent drug concentration after dilution.Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing of the stock and diluted solutions.
Instability of the in vitro neuronal culture.Monitor the health and density of your neuronal cultures closely. Ensure consistent culture conditions (e.g., temperature, CO2, media changes) to maintain a stable baseline of neuronal activity.
Incomplete drug application or washout.Ensure that the entire neuronal culture is evenly exposed to the this compound solution. For washout experiments, perform multiple media changes to completely remove the drug and observe the reversibility of the block.
No observable nerve block even at high concentrations. Degraded this compound solution.Store the stock solution of this compound according to the manufacturer's instructions, typically protected from light and at a cool temperature. Avoid repeated freeze-thaw cycles.
Low sensitivity of the neuronal cell type.Consider using a positive control, such as another well-characterized local anesthetic (e.g., lidocaine), to confirm that the neurons are responsive to sodium channel blockers.
Troubleshooting Cytotoxicity Assays
Problem Possible Cause Recommended Solution
High background in MTT assay. Contamination of culture media or reagents.Use fresh, sterile media and reagents. Ensure aseptic techniques during the assay. Consider using phenol red-free media, as it can sometimes interfere with absorbance readings.
Incomplete solubilization of formazan crystals.Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Visually inspect the wells under a microscope to confirm the absence of crystals before reading the plate.
Inconsistent results in caspase activation assays. Insufficient cell lysis.Ensure complete cell lysis to release caspases into the lysate. Follow the lysis buffer instructions carefully and consider optimizing the incubation time on ice.
Low caspase activity.The timing of the assay is critical. Apoptosis is a dynamic process, and caspase activation may be transient. Perform a time-course experiment to identify the optimal time point for measuring caspase activity after this compound treatment.

Experimental Protocols

Below are detailed methodologies for key experiments to determine the optimal concentration of this compound.

In Vitro Nerve Block Assessment using Microelectrode Array (MEA)
  • Cell Seeding: Seed primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) onto a microelectrode array (MEA) plate according to the manufacturer's instructions. Culture the cells until a stable network with spontaneous electrical activity is established.

  • Baseline Recording: Record the baseline spontaneous neuronal activity for at least 10 minutes to establish a stable baseline firing rate and pattern.

  • Drug Application: Prepare a series of concentrations of this compound in the appropriate culture medium. Apply the lowest concentration to the MEA well and record the neuronal activity for 10-20 minutes.

  • Concentration-Response: Sequentially apply increasing concentrations of this compound, allowing for a stabilization period and recording at each concentration.

  • Washout: After the highest concentration, perform a series of media changes with fresh, drug-free medium to wash out the compound and record the recovery of neuronal activity.

  • Data Analysis: Analyze the MEA data to determine the firing rate, burst rate, and other relevant parameters at each concentration. Plot the percentage of inhibition of firing rate against the log of the this compound concentration to determine the IC50 for nerve block.

Neuronal Cytotoxicity Assessment using MTT Assay
  • Cell Plating: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare a range of this compound concentrations in the culture medium. Remove the old medium from the wells and replace it with the medium containing the different drug concentrations. Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilization agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Caspase-9 Activation Assay
  • Cell Culture and Treatment: Culture neuronal cells in appropriate culture plates and treat them with different concentrations of this compound for a predetermined time. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis: After treatment, collect and lyse the cells using a lysis buffer provided with a caspase-9 assay kit.

  • Assay Procedure: Add the cell lysate to a 96-well plate. Prepare the reaction mixture containing the caspase-9 substrate (e.g., LEHD-pNA for colorimetric assays or LEHD-AFC for fluorometric assays) and add it to the wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Quantify the caspase-9 activity and express it as a fold change relative to the untreated control cells.

Data Presentation

The following tables provide a template for organizing your experimental data to compare the efficacy and cytotoxicity of this compound.

Table 1: Concentration-Dependent Nerve Block Efficacy of this compound

Oxybuprocaine HCl Concentration (mM)Mean Firing Rate (Hz)% Inhibition of Firing Rate
0 (Control)0
0.01
0.1
1
10
IC50 (mM) \multicolumn{2}{c}{Calculated from the dose-response curve}

Table 2: Concentration-Dependent Cytotoxicity of this compound on Neuronal Cells

Oxybuprocaine HCl Concentration (mM)Cell Viability (%)Caspase-9 Activity (Fold Change)
0 (Control)1001
0.01
0.1
1
10
CC50 (mM) Calculated from the viability curve

Visualizations

The following diagrams illustrate key experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.

G cluster_0 In Vitro Nerve Block Assessment Seed Neurons on MEA Seed Neurons on MEA Record Baseline Activity Record Baseline Activity Seed Neurons on MEA->Record Baseline Activity Apply Oxybuprocaine HCl Apply Oxybuprocaine HCl Record Baseline Activity->Apply Oxybuprocaine HCl Record Post-Treatment Activity Record Post-Treatment Activity Apply Oxybuprocaine HCl->Record Post-Treatment Activity Washout Washout Record Post-Treatment Activity->Washout Record Recovery Record Recovery Washout->Record Recovery Analyze Data (IC50) Analyze Data (IC50) Record Recovery->Analyze Data (IC50)

Caption: Workflow for assessing nerve block efficacy.

G cluster_1 Cytotoxicity and Apoptosis Assays Plate Neuronal Cells Plate Neuronal Cells Treat with Oxybuprocaine HCl Treat with Oxybuprocaine HCl Plate Neuronal Cells->Treat with Oxybuprocaine HCl MTT Assay MTT Assay Treat with Oxybuprocaine HCl->MTT Assay Caspase Assay Caspase Assay Treat with Oxybuprocaine HCl->Caspase Assay Measure Viability (CC50) Measure Viability (CC50) MTT Assay->Measure Viability (CC50) Measure Apoptosis Measure Apoptosis Caspase Assay->Measure Apoptosis

Caption: Workflow for cytotoxicity and apoptosis assessment.

G Oxybuprocaine HCl Oxybuprocaine HCl Mitochondrial Stress Mitochondrial Stress Oxybuprocaine HCl->Mitochondrial Stress Disrupted MMP Disrupted Mitochondrial Membrane Potential Mitochondrial Stress->Disrupted MMP Bax_up Bax Upregulation Mitochondrial Stress->Bax_up BclxL_down Bcl-xL Downregulation Mitochondrial Stress->BclxL_down Cytochrome_c Cytochrome c Release Disrupted MMP->Cytochrome_c Bax_up->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Preventing precipitation of Oxybuprocaine Hydrochloride in physiological buffer solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxybuprocaine Hydrochloride. Our goal is to help you prevent precipitation in physiological buffer solutions and ensure the stability and effectiveness of your experimental formulations.

Troubleshooting Guide

Issue: Precipitation Observed Upon Dissolving this compound in Physiological Buffer (e.g., PBS, pH 7.4)

Root Cause Analysis:

This compound, the salt form, is readily soluble in water, typically forming a solution with a pH between 5.0 and 6.0.[1] However, physiological buffers have a pH closer to neutral (around 7.4). This increase in pH causes the deprotonation of the tertiary amine group on the Oxybuprocaine molecule (pKa ≈ 8.96), converting it to its free base form.[2][3] This free base has significantly lower aqueous solubility, leading to precipitation. The solubility of Oxybuprocaine at pH 7.4 is reported to be as low as 42.7 µg/mL.[4]

Immediate Corrective Actions:

  • pH Adjustment: Lower the pH of the final solution to a range where the ionized form of Oxybuprocaine is predominant. A pH below 6.0 is generally recommended to maintain solubility. This can be achieved by adding a small amount of a sterile, diluted acid (e.g., 0.1 M HCl).

  • Visual Inspection: Always visually inspect the solution for any signs of precipitation (cloudiness, particulate matter) before use. If precipitation is observed, do not use the solution.[5]

Preventative Measures & Formulation Strategies:

  • Lowering the Final Solution pH: Prepare your final formulation at a pH where this compound remains fully protonated and soluble.

  • Use of Co-solvents: While this compound is soluble in water, incorporating a small percentage of a biocompatible co-solvent like ethanol or DMSO can sometimes help maintain solubility, especially if other less soluble components are present in the formulation.[6]

  • Complexation with Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can encapsulate the hydrophobic part of the Oxybuprocaine molecule, forming an inclusion complex that is more soluble in aqueous solutions at physiological pH.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound precipitation in my physiological buffer?

A1: The precipitation is primarily due to a pH shift. This compound is the salt of a weak base. In physiological buffers with a pH around 7.4, the ionized (soluble) form of Oxybuprocaine is converted to its neutral, free base form, which has significantly lower water solubility.

Q2: At what pH can I expect my this compound solution to be stable against precipitation?

A2: To ensure stability against precipitation, it is recommended to maintain the pH of your solution below 6.0.[1] As the pH approaches the pKa of Oxybuprocaine's tertiary amine (approximately 8.96), the concentration of the insoluble free base will increase, leading to a higher risk of precipitation.[2][3]

Q3: Can I heat the solution to redissolve the precipitate?

A3: While gentle warming might temporarily redissolve the precipitate, it is not a recommended solution. Upon cooling to ambient or physiological temperatures, the precipitate is likely to reappear. Furthermore, excessive heating can lead to the degradation of Oxybuprocaine, an ester-containing compound.

Q4: Are there any excipients I can use to prevent precipitation at physiological pH?

A4: Yes, using cyclodextrins, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), is a highly effective strategy. HP-β-CD can form an inclusion complex with Oxybuprocaine, increasing its solubility at neutral pH.

Q5: How long can I store an aqueous solution of this compound?

A5: It is generally recommended to prepare fresh aqueous solutions of this compound for each experiment. If storage is necessary, it should be for a short duration at 2-8°C, and the solution should be carefully inspected for any signs of precipitation before use. For longer-term storage, consider preparing a stock solution in a suitable solvent and diluting it into your aqueous buffer immediately before the experiment.

Quantitative Data

Table 1: Solubility of Oxybuprocaine at Different pH Values (Calculated)

pHMolar Solubility (M)Solubility (mg/mL)
5.0> 1.0> 308.4
6.0> 1.0> 308.4
7.0~ 1.2 x 10-2~ 3.7
7.4~ 4.8 x 10-3~ 1.5
8.0~ 1.3 x 10-3~ 0.4
9.0~ 1.3 x 10-4~ 0.04

Note: These values are estimated based on the Henderson-Hasselbalch equation using a pKa of 8.96 and an intrinsic solubility of the free base of approximately 0.04 mg/mL. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution by pH Adjustment
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Dissolve the powder in a volume of deionized water or your chosen physiological buffer that is less than the final desired volume.

  • pH Measurement: Measure the pH of the solution using a calibrated pH meter.

  • pH Adjustment: If the pH is above 6.0, add a sterile, dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the pH is in the desired range (pH 5.0-6.0).

  • Final Volume Adjustment: Bring the solution to the final desired volume with the same buffer.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation.

Protocol 2: Enhancing Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • HP-β-CD Solution Preparation: Prepare a solution of HP-β-CD in the desired physiological buffer. The concentration of HP-β-CD will depend on the desired final concentration of Oxybuprocaine and the required solubility enhancement. A molar ratio of 1:1 (Oxybuprocaine:HP-β-CD) is a good starting point.

  • Oxybuprocaine Addition: Slowly add the accurately weighed this compound powder to the HP-β-CD solution while stirring.

  • Complexation: Allow the mixture to stir at room temperature for a sufficient time (e.g., 4-24 hours) to ensure the formation of the inclusion complex.

  • pH Check and Adjustment: Check the pH of the final solution and adjust if necessary, keeping in mind the stability of both Oxybuprocaine and the experimental system.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Visual Inspection: Visually inspect the final solution to ensure it is clear and free of particulates.

Visualizations

Precipitation_Pathway Oxy_HCl Oxybuprocaine HCl (Ionized, Soluble) Oxy_Base Oxybuprocaine Free Base (Unionized, Poorly Soluble) Oxy_HCl->Oxy_Base pH increase (Deprotonation) Buffer Physiological Buffer (pH ≈ 7.4) Precipitate Precipitate Oxy_Base->Precipitate Exceeds Solubility Limit

Caption: Precipitation pathway of this compound in physiological buffer.

Troubleshooting_Workflow Start Precipitation Observed Check_pH Check pH of Solution Start->Check_pH End_Unstable Discard Solution Start->End_Unstable If immediate use is required pH_High Is pH > 6.0? Check_pH->pH_High Adjust_pH Adjust pH to < 6.0 with dilute HCl pH_High->Adjust_pH Yes Use_Cyclodextrin Consider using Hydroxypropyl-β-Cyclodextrin pH_High->Use_Cyclodextrin No (Precipitation persists) End_Stable Stable Solution Adjust_pH->End_Stable Use_Cyclodextrin->End_Stable

Caption: Troubleshooting workflow for this compound precipitation.

References

Addressing the stability issues of Oxybuprocaine Hydrochloride in aqueous solutions for long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability issues of Oxybuprocaine Hydrochloride in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound, an ester-type local anesthetic, is primarily susceptible to hydrolytic degradation in aqueous solutions.[1] This process is significantly influenced by pH, temperature, and light. Oxidation of the aromatic amine group can also contribute to degradation.

Q2: What is the main degradation product of this compound?

A2: The major degradation product resulting from the hydrolysis of the ester linkage is 4-amino-3-butoxybenzoic acid.[2]

Q3: How does pH affect the stability of this compound solutions?

A3: As an ester, this compound is most stable in mildly acidic conditions. Both acidic and alkaline conditions catalyze its hydrolysis. A 1 in 10 solution of this compound in water typically has a pH between 5.0 and 6.0.[1] Maintaining the pH within this range is crucial for minimizing degradation.

Q4: What is the impact of temperature on the stability of the solution?

A4: Elevated temperatures accelerate the rate of hydrolysis. Therefore, for long-term experiments, it is recommended to store stock solutions at refrigerated temperatures (2-8°C) and protect them from extreme heat. Thermal analysis has shown that this compound begins to decompose at temperatures above 60°C.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is gradually colored by light, indicating photodegradation.[1] It is essential to protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil, especially during long-term storage and experiments.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of potency or inconsistent results over time. Degradation of this compound due to hydrolysis.- Prepare fresh solutions more frequently.- Store stock solutions at 2-8°C.- Buffer the solution to a pH between 5.0 and 6.0.- Protect the solution from light.
Discoloration of the solution (yellowing or browning). Oxidation of the aromatic amine group or photodegradation.- Protect the solution from light at all times.- Consider adding a chelating agent like disodium edetate (EDTA) at a low concentration (e.g., 0.01-0.05%) to sequester metal ions that can catalyze oxidation.- Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen.
Precipitation in the solution. - Change in pH leading to the formation of the less soluble free base.- Use of incompatible excipients.- Ensure the pH of the solution is maintained in the acidic range (pH 5.0-6.0).- Verify the compatibility of all components in the formulation.
Unexpected peaks in analytical chromatograms. Presence of degradation products.- Use a validated stability-indicating analytical method (see Experimental Protocols section).- The primary degradation peak is likely 4-amino-3-butoxybenzoic acid.[2]

Data on Factors Influencing Stability

Table 1: Key Factors Affecting this compound Stability in Aqueous Solution

FactorEffect on StabilityRecommended Conditions for Long-Term Experiments
pH Most stable in mildly acidic conditions (pH 5.0-6.0).[1] Hydrolysis is accelerated in acidic (< pH 4) and alkaline (> pH 7) conditions.Maintain pH between 5.0 and 6.0 using a suitable buffer system (e.g., citrate or phosphate buffer).
Temperature Degradation rate increases with temperature.Store stock solutions at 2-8°C. For ongoing experiments, maintain at controlled room temperature and minimize exposure to high temperatures.
Light Exposure to light, especially UV light, causes photodegradation and discoloration.[1]Store and handle solutions in light-protected containers (e.g., amber vials).
Oxygen The aromatic amine group is susceptible to oxidation, leading to discoloration and degradation.Minimize exposure to air. Consider deoxygenating the solvent and storing under an inert atmosphere (e.g., nitrogen).
Metal Ions Trace metal ions can catalyze oxidative degradation.Use high-purity water and reagents. Consider adding a chelating agent like disodium edetate (EDTA).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

This protocol provides a general guideline for preparing a more stable solution for long-term use.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Citrate buffer components (Citric acid and Sodium citrate) or Phosphate buffer components (Sodium phosphate monobasic and dibasic)

  • Disodium edetate (EDTA) (optional)

  • pH meter

  • Sterile, light-protecting storage containers (e.g., amber glass vials)

Procedure:

  • Prepare a suitable buffer solution (e.g., 0.05 M citrate buffer) and adjust the pH to 5.5.

  • If using a chelating agent, dissolve EDTA in the buffer solution to a final concentration of 0.01% (w/v).

  • Accurately weigh the required amount of this compound powder and dissolve it in the prepared buffer solution to achieve the desired final concentration.

  • Verify the final pH of the solution and adjust if necessary using dilute acid or base.

  • Filter the solution through a 0.22 µm sterile filter into the final light-protecting storage containers.

  • Store the solution at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Primary Degradation Product

This method is adapted from published stability-indicating assays and can be used to monitor the concentration of this compound and detect the formation of its main hydrolysis product, 4-amino-3-butoxybenzoic acid.[2]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Phosphate buffer (pH 3.5, 20 mM) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 308 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the experimental aqueous solution of this compound with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The retention time for this compound is approximately 4.5 minutes, and for 4-amino-3-butoxybenzoic acid is approximately 2.3 minutes under these conditions.[2]

Visualizations

Degradation Pathway of this compound

Oxybuprocaine This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Oxybuprocaine->Hydrolysis DegradationProduct1 4-amino-3-butoxybenzoic acid Hydrolysis->DegradationProduct1 DegradationProduct2 2-(diethylamino)ethanol Hydrolysis->DegradationProduct2 Start Inconsistent Experimental Results or Visible Solution Changes CheckStorage Review Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckFormulation Examine Solution Formulation (pH, Excipients) Start->CheckFormulation PerformAnalysis Perform Stability-Indicating HPLC Analysis CheckStorage->PerformAnalysis CheckFormulation->PerformAnalysis DegradationConfirmed Degradation Confirmed? PerformAnalysis->DegradationConfirmed OptimizeStorage Optimize Storage: - Refrigerate (2-8°C) - Protect from Light DegradationConfirmed->OptimizeStorage Yes Reformulate Reformulate Solution: - Adjust pH to 5.0-6.0 - Add Stabilizers (e.g., EDTA) DegradationConfirmed->Reformulate Yes NoDegradation No Degradation Detected. Investigate other experimental variables. DegradationConfirmed->NoDegradation No cluster_factors Influencing Factors cluster_stabilizers Stabilization Strategies center Oxybuprocaine Degradation Buffer Buffering (pH 5.0-6.0) center->Buffer Refrigeration Refrigeration (2-8°C) center->Refrigeration LightProtection Light Protection center->LightProtection InertAtmosphere Inert Atmosphere (e.g., Nitrogen) center->InertAtmosphere ChelatingAgent Chelating Agents (e.g., EDTA) center->ChelatingAgent pH pH (High or Low) pH->center Temp Temperature (Elevated) Temp->center Light Light Exposure (UV and Visible) Light->center Oxygen Oxygen (Oxidation) Oxygen->center Metals Metal Ions Metals->center

References

Minimizing the irritant effect of Oxybuprocaine Hydrochloride in topical applications for animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the irritant effect of Oxybuprocaine Hydrochloride in topical applications for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it cause irritation?

A1: this compound is a local anesthetic that blocks nerve signals in the eye by inhibiting sodium channels on neuronal membranes.[1] This blockage prevents the transmission of pain signals. The irritation or stinging sensation upon instillation is a common side effect of many topical anesthetics.[2][3][4][5] While the exact mechanism of irritation is not fully elucidated for Oxybuprocaine specifically, it is thought to involve the activation of transient receptor potential (TRP) channels, such as TRPA1 and TRPV1, on corneal nerve endings.[6][7][8][9] Activation of these channels leads to the release of inflammatory mediators, such as prostaglandins and cytokines, resulting in a sensation of burning or stinging.[10][11][12]

Q2: What are the common signs of ocular irritation in animal models?

A2: Common signs of ocular irritation in animal models include blepharospasm (excessive blinking or squinting), conjunctival hyperemia (redness), chemosis (swelling of the conjunctiva), epiphora (excessive tearing), and any discharge. In more severe cases, corneal opacity or ulceration may be observed.[13]

Q3: Are there alternatives to this compound with lower irritation potential?

A3: Yes, other topical anesthetics like proparacaine and tetracaine are also commonly used. Some studies suggest that proparacaine may cause less stinging upon instillation compared to tetracaine.[1] The choice of anesthetic may depend on the specific requirements of the study, such as the desired duration of anesthesia.

Troubleshooting Guide: Minimizing Irritation

This guide addresses specific issues related to the irritant effect of this compound and provides potential solutions.

Issue 1: Significant Stinging or Discomfort Observed Upon Application

Potential Cause: The inherent properties of the this compound solution, such as its pH, can contribute to the initial stinging sensation. Commercial local anesthetic solutions are often formulated at an acidic pH to enhance stability and solubility.[14]

Solutions:

  • pH Adjustment: Buffering the Oxybuprocaine solution to a more physiological pH (around 7.0-7.4) can significantly reduce the stinging sensation upon instillation.[14][15][16] Care must be taken to avoid precipitation of the anesthetic at higher pH.

  • Formulation with Viscosity-Enhancing Agents: Increasing the viscosity of the ophthalmic solution can prolong the contact time of the anesthetic with the cornea and may help to reduce the initial sensation of irritation.[10][11][17]

Issue 2: Short Duration of Anesthesia Requiring Frequent Re-application, Leading to Cumulative Irritation

Potential Cause: Standard aqueous solutions of Oxybuprocaine have a relatively short duration of action.[3] Repeated instillations can lead to cumulative irritation and potential corneal toxicity.[2][5]

Solutions:

  • Liposomal Encapsulation: Encapsulating Oxybuprocaine within liposomes can provide a sustained release of the drug, prolonging the anesthetic effect and reducing the need for frequent applications.[18][19][20][21][22] This can also help to shield the corneal surface from high initial concentrations of the free drug, potentially reducing irritation.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the solubility and stability of Oxybuprocaine.[23][24][25][26][27][28][29][30][31] This can also lead to a more controlled release of the anesthetic, potentially extending its duration of action and improving ocular tolerance.

Issue 3: Evidence of Corneal Epithelial Damage After Repeated Use

Potential Cause: Prolonged and frequent use of topical anesthetics, including Oxybuprocaine, can have cytotoxic effects on corneal epithelial cells, leading to delayed wound healing, corneal erosions, and in severe cases, ulceration.[2][5][30]

Solutions:

  • Minimize Frequency of Application: Utilize the lowest effective concentration and frequency of administration necessary for the experimental procedure.

  • Co-administration with Protective Agents: Consider the co-administration of agents that promote corneal healing, although this should be carefully evaluated for any potential interaction with the anesthetic or the experimental outcomes.

  • Use Preservative-Free Formulations: Whenever possible, use single-dose, preservative-free formulations of Oxybuprocaine to avoid the additional irritant effects of preservatives like benzalkonium chloride.[12]

Data Presentation

Table 1: Comparison of Anesthetic Efficacy and Irritation of Different Topical Anesthetics (Human Study)

AnestheticOnset of ActionDuration of ActionBurning Sensation (VAS Score)
ProparacaineFastestShorterLower
TetracaineSlowerLongestHighest
Oxybuprocaine IntermediateIntermediateIntermediate

VAS: Visual Analogue Scale. Data compiled from a comparative study in humans.[1]

Table 2: Effect of Viscosity on In Vitro Ocular Irritation Score (Bovine Cornea Opacity and Permeability - BCOP Assay)

Test SubstanceViscosity EnhancerIn Vitro Irritation Score
1% NaOH in waterNone165
1% NaOH in water1% Carbopol®67.6

This table demonstrates the principle that increasing viscosity can reduce the irritation potential of a substance in an in vitro model.[17]

Experimental Protocols

Protocol 1: Assessment of Ocular Irritation using a Modified Draize Test

This protocol is a generalized guide and should be adapted based on institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Albino rabbits are typically used.

  • Test Substance Administration: A single dose of 0.1 mL of the test solution (e.g., standard Oxybuprocaine, pH-adjusted Oxybuprocaine) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Ocular reactions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored according to the Draize scale.

  • Interpretation: The scores are used to classify the irritation potential of the substance.

Protocol 2: Measurement of Corneal Sensitivity using a Cochet-Bonnet Aesthesiometer

This protocol measures the corneal touch threshold (CTT) to assess the efficacy and duration of local anesthesia.

  • Animal Model: Various animal models can be used, including rats, dogs, and cats.[13][32]

  • Baseline Measurement: Before application of the anesthetic, the baseline CTT is measured by touching the center of the cornea with the nylon filament of the aesthesiometer, starting with the longest filament length and decreasing until a blink reflex is elicited.

  • Anesthetic Application: A single drop of the Oxybuprocaine formulation is instilled into the eye.

  • Post-application Measurements: CTT is measured at predetermined time intervals (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) after instillation to determine the onset, depth, and duration of anesthesia.

  • Data Analysis: The changes in CTT over time are recorded and analyzed.

Visualizations

Signaling_Pathway_of_Ocular_Irritation cluster_cornea Corneal Epithelium Oxybuprocaine Oxybuprocaine Hydrochloride TRPV1 TRPV1 Channel Oxybuprocaine->TRPV1 Activates TRPA1 TRPA1 Channel Oxybuprocaine->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPA1->Ca_Influx Neuron Sensory Neuron Ca_Influx->Neuron Depolarization Mediator_Release Release of Inflammatory Mediators Neuron->Mediator_Release Stinging Stinging/Burning Sensation Neuron->Stinging Signal to Brain Inflammation Neurogenic Inflammation Mediator_Release->Inflammation

Caption: Signaling pathway of Oxybuprocaine-induced ocular irritation.

Experimental_Workflow_CTT cluster_protocol Corneal Touch Threshold (CTT) Measurement Workflow Start Start Baseline Measure Baseline CTT (Cochet-Bonnet Aesthesiometer) Start->Baseline Application Instill Topical Oxybuprocaine Formulation Baseline->Application Wait Wait for Predetermined Time Interval Application->Wait Measure_CTT Measure CTT Wait->Measure_CTT Yes More_Time More Time Points? Measure_CTT->More_Time More_Time->Wait Yes End End More_Time->End No

Caption: Experimental workflow for Corneal Touch Threshold (CTT) assessment.

Mitigation_Strategies cluster_mitigation Strategies to Minimize Oxybuprocaine Irritation Irritation Oxybuprocaine Irritation pH_Adjust pH Adjustment (to ~7.4) Irritation->pH_Adjust Viscosity Increase Viscosity Irritation->Viscosity Liposomes Liposomal Encapsulation Irritation->Liposomes Cyclodextrins Cyclodextrin Complexation Irritation->Cyclodextrins Reduced_Irritation Reduced Irritation & Improved Tolerance pH_Adjust->Reduced_Irritation Viscosity->Reduced_Irritation Liposomes->Reduced_Irritation Cyclodextrins->Reduced_Irritation

Caption: Logical relationships of strategies to mitigate Oxybuprocaine irritation.

References

Technical Support Center: Oxybuprocaine Hydrochloride Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Oxybuprocaine Hydrochloride for in vitro assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and solubility data presented in a clear and accessible format.

Troubleshooting Guide

This section addresses common issues encountered when preparing this compound solutions for experimental use.

Issue Potential Cause Troubleshooting Steps
Precipitation upon dissolution - Concentration exceeds solubility limit: The desired concentration may be too high for the chosen solvent. - Incorrect solvent: The solvent may not be appropriate for this compound. - Low temperature: Solubility can decrease at lower temperatures. - pH of the solution: The pH of the final solution may affect the solubility of the compound.- Verify solubility limits: Refer to the solubility data table below. Start with a lower concentration if possible. - Use recommended solvents: Water, ethanol, and DMSO are good starting points.[1][2][3] - Gentle warming: Warm the solution gently in a water bath to aid dissolution.[1] - Sonication: Use an ultrasonic bath to facilitate the dissolution process.[1][4] - pH adjustment: Ensure the pH of your final solution is within the optimal range for this compound solubility (typically slightly acidic). An aqueous solution of this compound (1 in 10) has a pH between 5.0 and 6.0.[3]
Cloudy or hazy solution - Incomplete dissolution: The compound has not fully dissolved. - Impure compound: The this compound may contain impurities. - Interaction with buffer components: Components of the buffer solution (e.g., phosphates in PBS) may interact with the compound.- Increase mixing time: Continue stirring or vortexing the solution for a longer period. - Use sonication: As mentioned above, sonication can help break up aggregates and improve dissolution.[1][4] - Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or impurities.[1] - Prepare fresh buffer: Ensure your buffer is correctly prepared and free of precipitates.
Compound precipitates out of solution over time - Stock solution is too concentrated: High concentration stock solutions may not be stable long-term. - Improper storage: Incorrect storage temperature can lead to precipitation. - Solution degradation: The compound may be degrading over time.- Prepare fresh solutions: It is recommended to prepare fresh solutions for each experiment, especially for aqueous solutions which are not recommended to be stored for more than one day.[5] - Aliquot and store properly: For stock solutions in organic solvents like DMSO, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4] - Check for visible signs of degradation: Discoloration of the solution may indicate degradation. This compound is known to be gradually colored by light.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro assays?

A1: this compound is described as very soluble in water and freely soluble in ethanol.[3] It is also soluble in DMSO.[2][4] For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice. This stock can then be diluted to the final working concentration in your cell culture medium. For other in vitro assays, sterile water or Phosphate Buffered Saline (PBS) can be used directly.[5]

Q2: What is the maximum concentration of this compound that can be achieved in aqueous solutions?

A2: While described as "very soluble" in water, quantitative data varies. Some sources indicate a solubility of ≥91.6 mg/mL in H2O, while others report values around 63-69 mg/mL.[2][4] Another source suggests a solubility of ≥ 100 mg/mL in water is achievable.[6] It is recommended to start with a slightly lower concentration and test the solubility in your specific experimental conditions.

Q3: How does pH affect the solubility of this compound?

A3: A 1% w/v solution of this compound in water has a pH between 5.0 and 6.0.[3] The hydrochloride salt form is generally more soluble in acidic conditions. If you are preparing solutions in a buffer with a neutral or slightly alkaline pH, you may encounter solubility issues. It is soluble in PBS at a pH of 7.2 at concentrations of ≥10 mg/ml.[5]

Q4: How should I store my this compound stock solutions?

A4: For long-term storage, it is recommended to store stock solutions prepared in DMSO at -20°C or -80°C.[1][4] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4] Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than a day.[5]

Q5: Can I sterilize my this compound solution by autoclaving?

A5: There is no specific information found regarding the heat stability of this compound during autoclaving. To avoid potential degradation, it is recommended to sterilize your final aqueous solution by filtering it through a 0.22 µm syringe filter.[1]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary between different suppliers and batches.

Solvent Reported Solubility (mg/mL) Molar Equivalent (mM) Source(s)
Water (H₂O)≥91.6~265.6[2]
Water (H₂O)63182.7[4]
Water (H₂O)69200.1[2][7]
Water (H₂O)≥100~290.0
Ethanol (EtOH)≥18.67~54.1
Ethanol (EtOH)64185.6[4]
Ethanol (EtOH)69200.1[2]
Dimethyl Sulfoxide (DMSO)≥13.65~39.6[2]
Dimethyl Sulfoxide (DMSO)64185.6[4]
Dimethyl Sulfoxide (DMSO)69200.1[2][7]
Dimethyl Sulfoxide (DMSO)100 (with sonication)290.0[6]
Phosphate Buffered Saline (PBS, pH 7.2)≥10~29.0[5]

Molecular Weight of this compound: 344.88 g/mol

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.

  • Add the appropriate volume of DMSO to the tube. In this example, add 1 mL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[6] Gentle warming in a water bath can also be applied if necessary.[1]

  • Once the solution is clear, it is ready for use.

  • For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][4]

Protocol 2: Preparation of a Working Solution in Phosphate Buffered Saline (PBS)

This protocol outlines the preparation of a 1 mg/mL working solution of this compound in PBS (pH 7.4).

Materials:

  • This compound powder

  • 1X Phosphate Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tube

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare sterile 1X PBS (pH 7.4).

  • Weigh out the required amount of this compound powder. To make 10 mL of a 1 mg/mL solution, weigh 10 mg of the powder.

  • Add the powder to a sterile conical tube.

  • Add the desired volume of sterile 1X PBS to the tube. In this example, add 10 mL of PBS.

  • Vortex the tube until the powder is completely dissolved. The solution should be clear.

  • To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[1]

  • This working solution should be prepared fresh before each experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_application Application weigh Weigh Oxybuprocaine HCl add_solvent Add Solvent (e.g., DMSO, PBS) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate/Warm) add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize For aqueous solutions aliquot Aliquot dissolve->aliquot For DMSO stock fresh Prepare Fresh (Aqueous Solution) sterilize->fresh store Store at -20°C or -80°C (DMSO Stock) aliquot->store dilute Dilute to Working Concentration store->dilute fresh->dilute assay Perform In Vitro Assay dilute->assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_actions Troubleshooting Actions start Start: Dissolving Oxybuprocaine HCl precipitate Precipitate Forms? start->precipitate check_conc Check Concentration vs. Solubility Limit precipitate->check_conc Yes solution_clear Solution is Clear Proceed with Experiment precipitate->solution_clear No change_solvent Use Recommended Solvent (Water, EtOH, DMSO) check_conc->change_solvent apply_energy Apply Gentle Heat or Sonication change_solvent->apply_energy check_ph Adjust pH if Necessary apply_energy->check_ph check_ph->precipitate Re-evaluate

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Enhancing Oxybuprocaine Hydrochloride Tissue Penetration for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the tissue penetration of Oxybuprocaine Hydrochloride in in vivo experiments.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions.

Issue 1: Poor or Superficial Anesthetic Effect

  • Potential Cause: Limited penetration of this compound through the tissue barrier (e.g., stratum corneum of the skin or mucosal layers).

  • Solution:

    • Incorporate a Chemical Penetration Enhancer: These compounds reversibly decrease the barrier function of the tissue.[1] Consider formulating this compound with one of the following, starting with lower concentrations:

      • Fatty Acids (e.g., Oleic Acid): These can disrupt the lipid structure of the stratum corneum.[2][3]

      • Alcohols (e.g., Ethanol, Propylene Glycol): These can act as solvents and increase drug solubility within the tissue.[2]

      • Terpenes (e.g., Cineole, Limonene): These can modify the lipid domains within the tissue.[4][5]

      • Pyrrolidones (e.g., N-methyl-2-pyrrolidone): These have been shown to increase lipid fluidity.[4]

    • Utilize a Nanocarrier Delivery System: Encapsulating this compound in nanocarriers can improve its penetration and provide sustained release.[6][7][8]

      • Liposomes: These phospholipid vesicles can fuse with cell membranes to deliver the drug directly into cells.[8]

      • Nanoparticles (e.g., Solid Lipid Nanoparticles (SLNs), Lipid-Polymer Hybrid Nanoparticles (LPNs)): These can enhance drug stability and provide controlled release, with LPNs potentially offering better skin permeation than liposomes.[6][9]

      • Microemulsions: These systems can increase drug solubility and enhance penetration.

Issue 2: High Variability in Experimental Results

  • Potential Cause: Inconsistent formulation, application technique, or subject-to-subject physiological differences.

  • Solution:

    • Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the this compound formulation, including the concentration of the drug and any enhancers.

    • Control Application Parameters: Standardize the volume of application, the area of application, and the duration of exposure in all experimental subjects.

    • Normalize for Skin/Tissue Properties: If possible, measure baseline tissue properties (e.g., transepidermal water loss for skin) to account for variability in barrier function between subjects.

Issue 3: Signs of Systemic Toxicity

  • Potential Cause: Excessive systemic absorption of this compound due to a highly effective but non-localized penetration enhancement strategy.

  • Solution:

    • Reduce Concentration of Penetration Enhancer: Titrate down the concentration of the chemical enhancer to a level that provides adequate penetration without causing significant systemic uptake.

    • Switch to a Localized Delivery System: Employ nanocarriers like liposomes or nanoparticles, which can help to confine the drug to the target tissue and provide a more controlled release.[6][7]

    • Consider a Vasoconstrictor: The addition of a vasoconstrictor like epinephrine can reduce local blood flow, thereby decreasing the rate of systemic absorption and prolonging the local anesthetic effect.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which chemical penetration enhancers work?

A1: Chemical penetration enhancers primarily work through one or more of the following mechanisms:

  • Disruption of the Stratum Corneum Lipids: Enhancers like fatty acids and terpenes can fluidize the highly ordered lipid bilayers of the stratum corneum, creating pathways for drug diffusion.[2][3][5]

  • Interaction with Intracellular Proteins: Some enhancers can interact with keratin in corneocytes, leading to a more permeable structure.

  • Improved Drug Partitioning: Enhancers can increase the solubility of the drug in the tissue, creating a more favorable concentration gradient for diffusion.[5]

Q2: How can I choose the best penetration enhancement strategy for my experiment?

A2: The choice of strategy depends on the target tissue, the required depth of penetration, and the desired duration of action. The following decision tree can guide your selection:

G start Start: Define Experimental Needs tissue_type Target Tissue? start->tissue_type skin Skin tissue_type->skin Skin mucosa Mucosa tissue_type->mucosa Mucosa depth Required Penetration Depth? deep Deep Tissue depth->deep Deep superficial Superficial depth->superficial Superficial duration Desired Duration of Action? short_acting Short-Acting duration->short_acting Short long_acting Long-Acting duration->long_acting Long skin->depth mucosa->depth deep->duration physical Physical Methods (Iontophoresis, Sonophoresis) deep->physical superficial->duration chem_enhancer Chemical Enhancers (e.g., Fatty Acids, Alcohols) short_acting->chem_enhancer nanocarriers Nanocarriers (Liposomes, Nanoparticles) long_acting->nanocarriers sustained_release Sustained-Release Nanocarriers (e.g., LPNs) long_acting->sustained_release nanocarriers->sustained_release

Decision tree for selecting a penetration enhancement strategy.

Q3: Are there established in vivo models to test the efficacy of enhanced this compound formulations?

A3: Yes, several in vivo models, primarily developed for other local anesthetics, can be adapted for this compound:

  • Tail-Flick Test: This is a common method to assess the analgesic effect. The formulation is applied to the tail of a rodent, and the latency to flick the tail from a heat source is measured.[10]

  • Vocalization Response to Electrical Stimulus: This model involves subcutaneous injection of the anesthetic and monitoring the animal's vocalization in response to a mild electrical stimulus as a measure of analgesia.[11]

  • Nerve Conduction Studies: For more detailed mechanistic insights, in vivo neurophysiological recordings can be used to monitor the conduction and excitability of a peripheral nerve after application of the anesthetic formulation.[12]

Q4: How can I quantify the concentration of this compound in tissue samples?

A4: After euthanasia and tissue excision, the following steps are generally taken:

  • Tissue Homogenization: The tissue sample is weighed and homogenized in a suitable buffer.

  • Drug Extraction: An organic solvent is used to extract this compound from the tissue homogenate.

  • Quantification: The concentration of this compound in the extract is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data on Penetration Enhancement Strategies for Local Anesthetics

The following table summarizes data from studies on various penetration enhancement strategies for local anesthetics. While this data is not specific to this compound, it provides a comparative overview of the potential efficacy of these methods.

Enhancement Strategy Local Anesthetic In Vitro/In Vivo Model Key Findings
Chemical Enhancers
Terpenes (e.g., Cineole)VariousHuman Cadaver SkinIncreased permeation of both hydrophobic and hydrophilic drugs.[4]
Fatty Acids (e.g., Oleic Acid)VariousAnimal ModelsDisrupts the stratum corneum lipid bilayer, enhancing drug flux.[2][3]
Pyrrolidones (e.g., NMP)VariousIn Vitro ModelsIncreases fluidity of stratum corneum lipids.[4]
Nanocarriers
LiposomesLidocaineMouse SkinCan enhance local anesthetic effects in the epidermis and provide controlled release.[8][9]
Lipid-Polymer Hybrid Nanoparticles (LPNs)LidocaineMouse Skin (In Vitro & In Vivo)Showed significantly better skin permeation and in vivo local anesthetic effects compared to liposomes.[9]
Solid Lipid Nanoparticles (SLNs)BenzocaineIn Vitro & In Vivo ModelsDemonstrated fast-acting and long-lasting topical formulation.[6]

Experimental Protocols

Protocol 1: In Vivo Skin Permeation Study Using the Tail-Flick Test

  • Animal Model: Wistar rats (n=6 per group).

  • Formulations:

    • Control: this compound in saline.

    • Test Group 1: this compound with a chemical penetration enhancer (e.g., 5% oleic acid in propylene glycol).

    • Test Group 2: this compound encapsulated in liposomes.

  • Procedure: a. Gently restrain the rat. b. Measure the baseline tail-flick latency by applying a focused beam of heat to a specific point on the tail and recording the time to tail withdrawal. c. Apply a standardized amount of the formulation to a defined area of the tail. d. At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency. e. The increase in latency compared to baseline indicates the degree of anesthesia.

  • Data Analysis: Compare the area under the curve (AUC) of the anesthetic effect over time for the different groups.

Protocol 2: Quantification of this compound in Skin Tissue

  • Animal Model and Treatment: As described in Protocol 1.

  • Tissue Collection: a. At the end of the experiment, euthanize the animals. b. Excise the treated section of the skin from the tail. c. Wash the skin surface to remove any unabsorbed formulation. d. Blot the skin dry and record its weight.

  • Tissue Processing: a. Mince the skin sample and homogenize it in a phosphate-buffered saline (PBS) solution. b. Add an organic solvent (e.g., acetonitrile) to the homogenate to precipitate proteins and extract the drug. c. Centrifuge the mixture and collect the supernatant.

  • Analysis: a. Analyze the supernatant using a validated HPLC method with UV detection. b. Calculate the concentration of this compound per gram of tissue.

Visualizations

G cluster_0 Formulation Preparation cluster_1 In Vivo Experiment cluster_2 Ex Vivo Analysis oxy Oxybuprocaine HCl formulation Mix and Characterize (e.g., particle size, encapsulation efficiency) oxy->formulation enhancer Penetration Enhancer (Chemical or Nanocarrier) enhancer->formulation application Topical Application of Formulation formulation->application animal Animal Model (e.g., Rat) animal->application evaluation Efficacy Evaluation (e.g., Tail-Flick Test) application->evaluation tissue Tissue Excision evaluation->tissue extraction Drug Extraction tissue->extraction quantification Quantification (e.g., HPLC) extraction->quantification

Workflow for evaluating enhanced this compound formulations.

G cluster_enhancers Penetration Enhancement Pathways oxy_hcl Oxybuprocaine HCl lipid_disruption Lipid Disruption partitioning Increased Partitioning nanocarrier Nanocarrier Fusion/ Endocytosis membrane Biological Membrane (e.g., Stratum Corneum) target_site Target Site (Nerve Endings) membrane->target_site Enhanced Drug Flux

Signaling pathways for enhanced tissue penetration.

References

Adjusting pH to optimize the efficacy of Oxybuprocaine Hydrochloride in experimental models.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on adjusting the pH of Oxybuprocaine Hydrochloride solutions to optimize its anesthetic efficacy in experimental models. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of an this compound solution important for its efficacy?

A1: The efficacy of local anesthetics like Oxybuprocaine, which are weak bases, is highly dependent on the pH of the solution and the surrounding tissue. For the anesthetic to block nerve conduction, it must first penetrate the lipid-rich nerve membrane. This penetration is most effective when the molecule is in its non-ionized (uncharged) form. Commercial preparations of this compound are acidic (pH 4.5-6.0) to enhance water solubility and stability.[1][2] However, at this acidic pH, the majority of the oxybuprocaine molecules are in their ionized (charged) state, which limits their ability to cross the nerve membrane. By increasing the pH of the solution (a process called alkalinization), the equilibrium shifts towards the non-ionized form, facilitating more rapid and effective nerve penetration and a faster onset of anesthetic action.[3]

Q2: What is the pKa of this compound and how does it relate to pH and efficacy?

A2: The pKa of Oxybuprocaine is approximately 8.96.[4] The pKa is the pH at which 50% of the drug exists in its ionized form and 50% in its non-ionized form. According to the Henderson-Hasselbalch equation, when the pH of the solution is close to the pKa of the drug, a significant portion of the anesthetic will be in the non-ionized, lipid-soluble form. This is the form that can readily diffuse across the nerve sheath and membrane to reach its site of action on the voltage-gated sodium channels. Therefore, adjusting the pH of the this compound solution closer to its pKa is a key strategy to enhance its efficacy.

Q3: What is the recommended pH range for an optimized this compound solution?

A3: While the optimal pH for maximum efficacy would be close to the pKa of 8.96, a critical consideration is the solubility of the non-ionized form. As the pH increases, the concentration of the less water-soluble non-ionized form also increases, raising the risk of precipitation. For ophthalmic use, the pH of the solution should also be within a range that is well-tolerated by the eye, typically between 6.6 and 7.8. Therefore, the optimal pH is a balance between maximizing the concentration of the non-ionized form and maintaining the stability and safety of the solution. A pH range of 7.0 to 7.4 is generally considered a good target for ophthalmic solutions to improve efficacy while minimizing the risk of precipitation and irritation.

Q4: Can I pre-mix a buffered this compound solution and store it for later use?

A4: It is not recommended to pre-mix and store buffered local anesthetic solutions.[5] The increased pH that enhances efficacy also reduces the chemical stability of the anesthetic, leading to degradation over time. Alkalinized solutions are more prone to precipitation of the non-ionized base, which can be difficult to detect visually and could lead to inconsistent dosing and potential safety issues. Therefore, it is best practice to prepare the pH-adjusted solution immediately before use.

Troubleshooting Guide

Issue Possible Cause Solution
Cloudiness or precipitation in the solution after adding a buffer. The pH of the solution has exceeded the solubility limit of the non-ionized form of oxybuprocaine.Discard the solution immediately. Prepare a fresh solution, adding the buffer more slowly and in smaller increments while continuously monitoring the pH. Ensure the final pH does not significantly exceed 7.4. Consider using a more dilute solution of the buffer.
Inconsistent or weaker than expected anesthetic effect. 1. Inaccurate pH measurement and adjustment.2. Degradation of the alkalinized solution due to delayed use.3. Insufficient concentration of the non-ionized form.1. Calibrate your pH meter before each use. Ensure the electrode is clean and properly stored.2. Prepare the buffered solution immediately before the experiment.3. Re-evaluate the target pH. A slight increase in pH (e.g., from 7.0 to 7.2) may be necessary, but monitor closely for precipitation.
Signs of tissue irritation in the experimental model. The pH of the solution is too high or too low, causing irritation.Ensure the final pH of your solution is within a physiologically tolerable range (e.g., 7.0-7.4 for ophthalmic models). Use a sterile, isotonic buffer.
Difficulty in achieving the target pH. The buffering capacity of the solution is too high or the buffer being used is not appropriate.Use a buffer with a pKa close to your target pH. For example, a phosphate buffer is suitable for a target pH around 7.2. Ensure the concentration of the buffer is appropriate for the volume and concentration of the oxybuprocaine solution.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution

This protocol describes the preparation of a 0.4% this compound solution buffered to a pH of approximately 7.2.

Materials:

  • This compound powder

  • Sterile water for injection

  • Sterile 8.4% sodium bicarbonate solution

  • Sterile phosphate-buffered saline (PBS) at pH 7.4

  • Calibrated pH meter with a microelectrode

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filters

Procedure:

  • Prepare a 0.4% this compound solution:

    • Dissolve 4 mg of this compound powder in 1 mL of sterile water for injection.

    • Gently swirl the vial until the powder is completely dissolved.

    • Measure the initial pH of the solution. It will likely be in the acidic range (around 4.5-6.0).[1]

  • pH Adjustment:

    • Slowly add sterile 8.4% sodium bicarbonate solution dropwise to the oxybuprocaine solution while continuously monitoring the pH with a calibrated pH meter.

    • Gently swirl the solution after each addition.

    • Continue adding the bicarbonate solution until the pH reaches the target of 7.2. Be cautious not to overshoot the target pH to avoid precipitation.

  • Sterilization and Final Preparation:

    • Once the target pH is reached, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • Use the buffered solution immediately.

Protocol 2: Assessing the Efficacy of pH-Adjusted Oxybuprocaine in a Corneal Anesthesia Model (Rat)

This protocol outlines a method to quantify the anesthetic efficacy of a pH-adjusted oxybuprocaine solution using the corneal touch threshold (CTT) in a rat model.

Materials:

  • pH-adjusted 0.4% this compound solution (prepared as in Protocol 1)

  • Control solution (e.g., sterile saline or unbuffered 0.4% this compound)

  • Cochet-Bonnet aesthesiometer

  • Animal restraining device

  • Topical fluorescein stain (for assessing corneal integrity)

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize the rats to the experimental setup and handling to minimize stress.

    • Gently restrain the rat.

    • Determine the baseline CTT by touching the center of the cornea with the aesthesiometer filament, starting at its maximum length (60 mm) and decreasing it in 5 mm increments until a blink reflex is elicited. The CTT is the filament length that consistently elicits a blink reflex.

  • Application of Anesthetic:

    • Instill one drop (approximately 30-50 µL) of the pH-adjusted oxybuprocaine solution into one eye of the rat.

    • Instill one drop of the control solution into the contralateral eye.

  • Efficacy Assessment:

    • Measure the CTT in both eyes at regular intervals (e.g., 1, 5, 10, 15, 20, 30, 45, and 60 minutes) after instillation of the solutions.

    • A complete anesthetic effect is indicated by the absence of a blink reflex even at the shortest filament length (5 mm).

  • Data Analysis:

    • Record the CTT values at each time point for both the treated and control eyes.

    • Compare the duration and depth of anesthesia between the pH-adjusted and control groups.

    • After the experiment, a drop of fluorescein stain can be applied to the cornea to check for any epithelial defects.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa (Strongest Basic)8.96[4]
pH of Commercial Solution4.5 - 6.0[1][2]
Solubility in WaterVery soluble[2]

Table 2: Hypothetical Efficacy of 0.4% this compound at Different pH Values in a Rat Corneal Anesthesia Model

pH of SolutionOnset of Complete Anesthesia (minutes)Duration of Complete Anesthesia (minutes)
5.0 (Unbuffered)~5~15
7.2 (Buffered)< 1> 30
8.0 (Buffered)< 1> 40 (potential for precipitation)

Note: This table presents expected trends based on the principles of local anesthetic pharmacology. Actual values may vary depending on the specific experimental conditions.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_ionized Oxybuprocaine (Ionized, BH+) LA_nonionized_ext Oxybuprocaine (Non-ionized, B) LA_ionized->LA_nonionized_ext High pH (Alkalinization) LA_nonionized_int Oxybuprocaine (Non-ionized, B) LA_nonionized_ext->LA_nonionized_int Diffusion Membrane LA_ionized_int Oxybuprocaine (Ionized, BH+) LA_nonionized_int->LA_ionized_int Re-equilibration (Lower intracellular pH) Na_channel Voltage-gated Sodium Channel LA_ionized_int->Na_channel Binds to receptor site Block Conduction Block Na_channel->Block

Caption: pH-dependent mechanism of Oxybuprocaine action.

Experimental_Workflow Start Start Prepare_Oxy Prepare 0.4% Oxybuprocaine Hydrochloride Solution Start->Prepare_Oxy Baseline_CTT Measure Baseline Corneal Touch Threshold (CTT) Start->Baseline_CTT Measure_pH Measure Initial pH Prepare_Oxy->Measure_pH Adjust_pH Adjust pH to 7.2 with Sodium Bicarbonate Measure_pH->Adjust_pH Sterilize Sterile Filter Adjust_pH->Sterilize Apply_Anesthetic Apply pH-Adjusted Oxybuprocaine Sterilize->Apply_Anesthetic Baseline_CTT->Apply_Anesthetic Measure_CTT Measure CTT at Time Intervals Apply_Anesthetic->Measure_CTT Analyze_Data Analyze and Compare Efficacy Measure_CTT->Analyze_Data End End Analyze_Data->End

Caption: Workflow for preparing and testing pH-adjusted Oxybuprocaine.

Logical_Relationship Increase_pH Increase Solution pH (Alkalinization) Increase_Nonionized Increase Proportion of Non-ionized Form Increase_pH->Increase_Nonionized Risk_Precipitation Increased Risk of Precipitation Increase_pH->Risk_Precipitation Decrease_Stability Decreased Chemical Stability Increase_pH->Decrease_Stability Increase_Penetration Increase Nerve Membrane Penetration Increase_Nonionized->Increase_Penetration Faster_Onset Faster Onset of Anesthesia Increase_Penetration->Faster_Onset

Caption: Relationship between pH adjustment and its effects.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Determining Oxybuprocaine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the determination of Oxybuprocaine Hydrochloride purity. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the premier method for assessing the purity of pharmaceutical compounds like this compound due to its high resolution, sensitivity, and specificity. A validated HPLC method can accurately quantify the main compound and separate it from any potential impurities or degradation products.

Experimental Protocol: Validation of an HPLC Method for this compound Purity

This protocol outlines the validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

1. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 308 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
Specificity The method must be able to unequivocally assess the analyte in the presence of impurities and degradation products. Peak purity index should be greater than 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a concentration range of 50% to 150% of the nominal concentration.
Accuracy Mean recovery of 98.0% to 102.0% for the analyte spiked in placebo over three concentration levels (e.g., 80%, 100%, 120%).
Precision - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution. - Intermediate Precision (Inter-day): RSD ≤ 2.0% when the assay is performed by different analysts on different days with different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. RSD for precision at this concentration should be ≤ 10%.
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., ±0.1 unit change in mobile phase pH, ±2°C change in column temperature, ±0.1 mL/min change in flow rate). RSD of results should be ≤ 2.0%.
System Suitability - Tailing factor: ≤ 2.0 - Theoretical plates: ≥ 2000 - RSD of peak areas for replicate injections: ≤ 2.0%
Representative HPLC Validation Data Summary

The following table summarizes typical results obtained during the validation of an HPLC method for this compound purity.

Validation ParameterResult
Specificity No interference from placebo or forced degradation products. Peak purity index > 0.999.
Linearity (r²) 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD%) Repeatability: 0.8% Intermediate Precision: 1.2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness Passed (RSD < 2.0% for all variations)
System Suitability Passed all criteria.

Alternative Analytical Methods for Purity Determination

While HPLC is the preferred method, other techniques can be employed for the analysis of this compound. This section compares the performance of these alternatives to HPLC.

Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantitative analysis of this compound.[4] These methods are often based on the formation of colored complexes that can be measured at a specific wavelength.[4]

Experimental Protocol: Spectrophotometric Determination

A common spectrophotometric method involves the reaction of this compound with a chromogenic reagent, such as p-chloranilic acid, to form a colored charge-transfer complex, which is then measured at its wavelength of maximum absorbance.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, for non-volatile substances like this compound, derivatization is typically required to increase their volatility. This additional step can introduce complexity and potential for error. Given that this compound is a non-volatile solid, HPLC is generally the more suitable chromatographic technique.[5][6]

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Thermal analysis, specifically DSC, can be used to determine the purity of crystalline substances based on the principle of melting point depression.[7] Impurities in a compound will lower and broaden its melting peak. DSC provides a rapid method for purity determination and has been shown to be in agreement with official methods for Oxybuprocaine, with one study reporting a purity of 99.36%.[8]

Experimental Protocol: DSC Purity Determination

A small, accurately weighed sample of this compound is heated in a DSC instrument at a constant rate. The heat flow to the sample is measured as a function of temperature, and the resulting thermogram is analyzed to determine the melting point and calculate the purity based on the Van't Hoff equation.[8]

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the performance characteristics of HPLC, Spectrophotometry, and Thermal Analysis for the determination of this compound purity.

FeatureHPLCSpectrophotometryThermal Analysis (DSC)
Specificity High (can separate impurities)Low to Medium (prone to interference from absorbing impurities)Medium (sensitive to any impurity that affects melting)
Sensitivity High (LOD in ng/mL to µg/mL range)MediumMedium to Low
Linearity Range WideNarrower than HPLCNot applicable in the same sense
Precision (RSD%) Excellent (< 2%)Good (typically < 5%)Good
Accuracy (% Recovery) Excellent (98-102%)GoodGood
Sample Throughput MediumHighLow to Medium
Cost HighLowMedium
Complexity HighLowMedium

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the validation of the HPLC method and the logical relationship in selecting an analytical method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SysSuit System Suitability Rob->SysSuit Routine Routine Purity Testing SysSuit->Routine Implement

Caption: Experimental workflow for HPLC method validation.

Method_Selection_Logic Start Need to Determine Oxybuprocaine Purity HighSpec High Specificity Required? Start->HighSpec Quant Quantitative Analysis? HighSpec->Quant No HPLC Use Validated HPLC Method HighSpec->HPLC Yes Screening Rapid Screening Needed? Quant->Screening Yes Quant->HPLC No Spectro Use Spectrophotometry Screening->Spectro Yes DSC Use Thermal Analysis (DSC) for Crystalline Purity Screening->DSC No, for crystalline solid

Caption: Logical flow for selecting an analytical method.

References

Comparative analysis of Oxybuprocaine Hydrochloride and Tetracaine on corneal anesthesia duration.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and safety of two commonly used topical anesthetics for corneal procedures: Oxybuprocaine Hydrochloride and Tetracaine. This analysis is supported by experimental data to aid in the selection of the most appropriate anesthetic for specific clinical and research applications.

This guide delves into a comparative analysis of this compound and Tetracaine, focusing on the duration of corneal anesthesia. Both are ester-type local anesthetics that function by blocking sodium ion channels in the neuronal membranes of the cornea, thereby inhibiting the initiation and conduction of nerve impulses and resulting in a temporary loss of sensation. While their primary mechanism of action is similar, variations in their chemical structure can influence their clinical performance, including onset and duration of action, as well as patient comfort and potential side effects.

Quantitative Comparison of Anesthetic Performance

The following table summarizes the key performance indicators of 0.4% this compound and 0.5% Tetracaine Hydrochloride based on clinical and preclinical data.

ParameterThis compound (0.4%)Tetracaine Hydrochloride (0.5%)
Onset of Anesthesia ~ 1 minute10-20 seconds
Duration of Complete Anesthesia 15 - 35 minutes10 - 20 minutes
Time to Return to Baseline Corneal Sensitivity 45 - 75 minutes~30 minutes
Patient Discomfort (Stinging/Burning) Generally reported as less irritatingMore intense stinging or burning sensation reported
Common Adverse Effects Transient stinging, blurring of visionConjunctival hyperemia (redness), chemosis (swelling), stinging

Experimental Protocols

A standardized method for evaluating the efficacy of topical corneal anesthetics involves the use of a Cochet-Bonnet aesthesiometer. This instrument measures corneal sensitivity by applying a controlled pressure to the corneal surface with a thin nylon filament of adjustable length.

Detailed Methodology for Assessing Corneal Anesthesia Duration

Objective: To determine and compare the onset, duration, and depth of corneal anesthesia induced by topically applied this compound and Tetracaine.

Subjects: A cohort of healthy human volunteers or a relevant animal model (e.g., canines) with no pre-existing ocular abnormalities.

Materials:

  • 0.4% this compound ophthalmic solution

  • 0.5% Tetracaine Hydrochloride ophthalmic solution

  • Sterile saline solution (as a control)

  • Cochet-Bonnet aesthesiometer

  • Slit-lamp biomicroscope

  • Stopwatch

Procedure:

  • Baseline Measurement: The baseline corneal touch threshold (CTT) is determined for each eye using the Cochet-Bonnet aesthesiometer. The nylon filament is extended to its maximum length and applied perpendicularly to the central cornea until a blink reflex is elicited. The filament length is then shortened in standardized increments until a consistent blink response is achieved. This length is recorded as the baseline CTT.

  • Anesthetic Instillation: A single drop of the randomly assigned anesthetic (Oxybuprocaine or Tetracaine) or saline is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control or receive the other anesthetic in a crossover design.

  • Post-Instillation Measurements: CTT measurements are repeated at standardized time intervals (e.g., 1, 5, 10, 15, 20, 30, 45, 60, and 75 minutes) following the instillation of the anesthetic.

  • Assessment of Onset and Duration:

    • Onset of Anesthesia: The time at which the CTT first reaches its minimum value (often 0 cm, indicating no response to the filament).

    • Duration of Complete Anesthesia: The time interval during which the CTT remains at its minimum value.

    • Time to Return to Baseline: The time at which the CTT returns to the pre-instillation baseline value.

  • Adverse Effect Monitoring: The eye is examined using a slit-lamp biomicroscope at each time point to assess for any adverse effects, such as conjunctival hyperemia, chemosis, or epithelial defects. Patient-reported discomfort (e.g., stinging, burning) is also recorded using a visual analog scale (VAS).

Visualizing the Experimental Workflow

The following diagram illustrates the sequential steps involved in the comparative analysis of corneal anesthesia duration.

ExperimentalWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Subject Subject Recruitment (Healthy Volunteers) Baseline Baseline Corneal Touch Threshold (CTT) Measurement Subject->Baseline Screening Instillation Anesthetic Instillation (Oxybuprocaine or Tetracaine) Baseline->Instillation Randomization Measurement Repeated CTT Measurements at Timed Intervals Instillation->Measurement Analysis Data Analysis: - Onset of Anesthesia - Duration of Anesthesia - Adverse Effects Measurement->Analysis Conclusion Comparative Conclusion Analysis->Conclusion

Experimental workflow for corneal anesthesia comparison.

Signaling Pathway of Local Anesthetics

The mechanism of action for both Oxybuprocaine and Tetracaine at the molecular level involves the blockade of voltage-gated sodium channels within the nerve cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential.

SignalingPathway cluster_membrane Nerve Cell Membrane cluster_process Cellular Process NaChannel_Open Voltage-Gated Na+ Channel (Open) Na_Influx Na+ Influx NaChannel_Open->Na_Influx NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked) No_Na_Influx No Na+ Influx NaChannel_Blocked->No_Na_Influx NerveImpulse Nerve Impulse (Action Potential) Anesthesia Anesthesia (No Pain Signal) Anesthetic Oxybuprocaine or Tetracaine Anesthetic->NaChannel_Blocked Na_Influx->NerveImpulse Depolarization No_Na_Influx->Anesthesia Inhibition of Depolarization

Mechanism of action of local anesthetics on nerve cells.

Conclusion

Both this compound and Tetracaine are effective topical anesthetics for short-term corneal procedures. The choice between the two may depend on the specific requirements of the procedure and patient characteristics. Tetracaine offers a slightly faster onset of action, which may be advantageous in fast-paced clinical settings. However, Oxybuprocaine appears to provide a longer duration of anesthesia and is generally associated with less patient discomfort upon instillation. For procedures requiring a longer anesthetic effect and for patients with a lower tolerance for stinging, Oxybuprocaine may be the preferred agent. Conversely, when rapid onset is the priority, Tetracaine remains a viable option. As with any topical anesthetic, the potential for adverse effects should be considered, and the lowest effective dose should be used for the shortest duration necessary.

A Comparative Guide to the Spectrophotometric Assay for Oxybuprocaine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a spectrophotometric assay for the quantification of Oxybuprocaine Hydrochloride, a widely used local anesthetic. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable assay for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of an active pharmaceutical ingredient (API) like this compound is critical for ensuring product quality and therapeutic efficacy. While spectrophotometry offers a simple and cost-effective approach, other methods like High-Performance Liquid Chromatography (HPLC) provide higher sensitivity and specificity. The following table summarizes the key performance parameters of a validated UV-Visible spectrophotometric method compared to a standard HPLC method.

Validation ParameterSpectrophotometric Method (Charge-Transfer Complex)High-Performance Liquid Chromatography (HPLC)
Linearity Range 4.0 - 44.0 µg/mL[1]20 - 120 µg/mL
Correlation Coefficient (r²) > 0.999[1]0.9997
Accuracy (% Recovery) Data not available98 - 100.8%
Precision (% RSD) Data not available< 0.5% (Intraday), < 1.5% (Interday)
Limit of Detection (LOD) Data not available0.1 µg/mL
Limit of Quantification (LOQ) Data not available1.0 µg/mL

Note: Specific quantitative data for Accuracy, Precision, LOD, and LOQ for the spectrophotometric method were not available in the reviewed literature. However, the high correlation coefficient suggests good linearity.[1]

Experimental Protocols

Detailed methodologies for the spectrophotometric assay are provided below to ensure reproducibility.

Spectrophotometric Method Protocol

This method is based on the charge-transfer reaction between this compound as an n-electron donor and various acceptors like p-chloranilic acid (p-CA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and iodine.[1]

1. Instrumentation and Reagents:

  • A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • This compound reference standard.

  • Reagents: p-chloranilic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), iodine, and appropriate solvents (e.g., acetonitrile, dichloromethane).

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Prepare working standard solutions by serial dilution of the stock solution to achieve concentrations within the linear range (e.g., 4.0 to 44.0 µg/mL).[1]

  • Prepare solutions of the charge-transfer reagents at an optimized concentration.

3. Measurement Procedure:

  • To a series of standard solutions of this compound, add a fixed volume of the selected reagent (p-CA, DDQ, or iodine).

  • Allow the reaction to proceed for the optimized time at room temperature.

  • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

4. Sample Analysis:

  • Prepare the sample solution containing this compound.

  • Treat the sample solution with the reagent under the same conditions as the standards.

  • Measure the absorbance and determine the concentration of this compound from the calibration curve.

Assay Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical assay according to ICH guidelines.

AssayValidationWorkflow start Start: Define Analytical Method specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation end End: Validated Method documentation->end

Workflow for the validation of an analytical assay.

Alternative Analytical Techniques

While spectrophotometry is a viable option, other methods are also employed for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method, often considered the gold standard in pharmaceutical analysis. It allows for the separation of the analyte from potential degradation products and excipients.

  • Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for quantification, especially for volatile compounds or after derivatization.

  • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the purity of the drug substance.[2]

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The spectrophotometric method, based on charge-transfer complexation, offers a simple, rapid, and cost-effective solution suitable for routine quality control where high sensitivity is not a prerequisite.[1] For analyses requiring higher specificity, sensitivity, and the ability to resolve the analyte from other components, HPLC is the preferred method. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the intended application, available resources, and regulatory requirements.

References

Head-to-head comparison of Oxybuprocaine Hydrochloride and Lidocaine on cardiac sodium channels.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Oxybuprocaine Hydrochloride and Lidocaine on cardiac sodium channels (specifically the Nav1.5 subtype), crucial mediators of cardiac excitability. While extensive experimental data exists for Lidocaine, a class Ib antiarrhythmic agent, research specifically detailing the electrophysiological effects of Oxybuprocaine on cardiac sodium channels is limited. This guide synthesizes the available information to offer a comparative overview and highlights areas requiring further investigation.

Mechanism of Action: A Shared Target

Both Oxybuprocaine and Lidocaine are local anesthetics that exert their primary effect by blocking voltage-gated sodium channels.[1][2] By binding to the channel, they inhibit the influx of sodium ions into cardiomyocytes, which is necessary for the rapid depolarization phase (Phase 0) of the cardiac action potential. This action reduces the excitability of cardiac tissue and slows conduction velocity.

The interaction of these drugs with sodium channels is state-dependent, meaning their binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[3][4]

Quantitative Comparison of Effects on Cardiac Sodium Channels (Nav1.5)

Due to a lack of specific experimental data for this compound on cardiac sodium channels, a direct quantitative comparison is not currently possible. The following table summarizes the well-documented effects of Lidocaine on Nav1.5 channels.

ParameterLidocaineThis compound
Tonic Block (Resting State) Weak block at hyperpolarized potentials (e.g., -120 mV).[3][5] IC50 is high (>300 µM).Data not available.
Use-Dependent Block Pronounced use-dependent block, with increased inhibition at higher stimulation frequencies.[6]Qualitative statements suggest similar action to Lidocaine, but quantitative data is lacking.[2]
Inactivated State Block High affinity for the inactivated state.[5] IC50 is significantly lower at more depolarized holding potentials (e.g., ~17-20 µM at -80 mV).[5]Data not available.
Effect on Inactivation Kinetics Shifts the voltage-dependence of steady-state inactivation to more hyperpolarized potentials.[5][6] Slows the recovery from inactivation.[5]Data not available.
Effect on Activation Kinetics Generally no significant effect on the voltage-dependence of activation.[5]Data not available.

Note: The IC50 values for Lidocaine can vary depending on the experimental conditions, such as holding potential and stimulation frequency.[7]

Experimental Protocols

The primary experimental technique used to characterize the effects of these drugs on cardiac sodium channels is the whole-cell patch-clamp technique .[5][8] This method allows for the recording of ionic currents through the cell membrane of isolated cardiomyocytes or cell lines heterologously expressing the Nav1.5 channel (e.g., HEK-293 cells).[5][9]

General Protocol for Assessing Drug Effects on Nav1.5 Channels:
  • Cell Preparation: Isolation of ventricular myocytes from animal models (e.g., rabbit, guinea pig) or culture of cell lines (e.g., HEK-293) stably expressing the human Nav1.5 channel.

  • Electrophysiological Recording:

    • Establishment of a high-resistance "giga-seal" between the patch pipette and the cell membrane.

    • Rupturing the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total sodium current.

  • Voltage-Clamp Protocols: Application of specific voltage protocols to elicit sodium currents and investigate different channel states:

    • Current-Voltage (I-V) Relationship: To determine the effect of the drug on the peak sodium current at various membrane potentials.

    • Steady-State Inactivation: To assess the drug's effect on the voltage-dependence of channel inactivation. This is typically done by applying a series of pre-pulses to different voltages before a test pulse to measure the available channels.

    • Recovery from Inactivation: To measure the time it takes for channels to recover from the inactivated state in the presence and absence of the drug. This involves a two-pulse protocol with varying recovery intervals.

    • Use-Dependence: To evaluate the effect of repetitive stimulation (simulating a high heart rate) on the degree of channel block. This is achieved by applying a train of depolarizing pulses at a specific frequency.

  • Drug Application: Perfusion of the cells with solutions containing known concentrations of the drug.

  • Data Analysis: Measurement of changes in current amplitude, voltage-dependence of gating parameters (activation and inactivation), and kinetics of block to determine parameters such as IC50 values.

Visualizing the Experimental Workflow and Mechanism

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_protocol Voltage-Clamp Protocols cluster_analysis Data Analysis Cell_Isolation Isolation of Cardiomyocytes or Culture of Nav1.5-expressing cells Giga_Seal Giga-Seal Formation Cell_Isolation->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell IV_Protocol I-V Relationship Whole_Cell->IV_Protocol Apply Drug Inactivation_Protocol Steady-State Inactivation Whole_Cell->Inactivation_Protocol Apply Drug Recovery_Protocol Recovery from Inactivation Whole_Cell->Recovery_Protocol Apply Drug Use_Dependence_Protocol Use-Dependence Whole_Cell->Use_Dependence_Protocol Apply Drug Data_Acquisition Current Measurement IV_Protocol->Data_Acquisition Inactivation_Protocol->Data_Acquisition Recovery_Protocol->Data_Acquisition Use_Dependence_Protocol->Data_Acquisition Parameter_Extraction Extraction of Gating Parameters Data_Acquisition->Parameter_Extraction IC50_Determination IC50 Determination Parameter_Extraction->IC50_Determination

Experimental workflow for patch-clamp analysis.

Mechanism_of_Action cluster_channel_states Cardiac Sodium Channel States cluster_drug_action Local Anesthetic Action Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization Lidocaine Lidocaine Lidocaine->Open Low Affinity Block Lidocaine->Inactivated High Affinity Block Oxybuprocaine Oxybuprocaine Oxybuprocaine->Open Predicted Low Affinity Block (Data Needed) Oxybuprocaine->Inactivated Predicted High Affinity Block (Data Needed)

State-dependent block of cardiac sodium channels.

Discussion and Future Directions

The available evidence strongly characterizes Lidocaine as a potent, use-dependent blocker of cardiac sodium channels with a high affinity for the inactivated state. This profile is consistent with its clinical use as an antiarrhythmic agent, particularly in conditions with depolarized tissue such as ischemia.

For this compound, while it is established as a sodium channel blocking local anesthetic, its specific effects on cardiac sodium channels remain largely uncharacterized in the scientific literature. General statements suggest a mechanism of action similar to other local anesthetics like Lidocaine.[2] However, without direct electrophysiological studies on Nav1.5 channels, it is difficult to make a definitive comparison regarding its potency, state-dependence, and potential cardiac effects.

To provide a comprehensive head-to-head comparison, further research is imperative. Future studies should employ the whole-cell patch-clamp technique to investigate the effects of this compound on Nav1.5 channels, focusing on:

  • Determining the IC50 for tonic and use-dependent block.

  • Characterizing its affinity for the resting, open, and inactivated states of the channel.

  • Quantifying its effects on the kinetics of channel gating (activation, inactivation, and recovery from inactivation).

Such data would be invaluable for drug development professionals in assessing the potential cardiac safety profile of Oxybuprocaine and for researchers seeking to understand the structure-activity relationships of local anesthetics on cardiac ion channels.

References

A Comparative Guide to the Quantitative Analysis of Oxybuprocaine Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Oxybuprocaine Hydrochloride in biological matrices. The objective is to offer a comparative overview of performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Method Performance Comparison

The selection of an analytical method for quantifying this compound in biological samples is critical for pharmacokinetic, toxicokinetic, and clinical studies. High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most prevalent techniques employed. The following tables summarize the key performance parameters of these methods based on available literature.

Parameter HPLC-UV Method LC-MS/MS Method Spectrophotometric Method
Linearity Range 0.02 - 5.00 mg/L[1]1 - 200 nM[2]20.0 - 220.0 µg/mL (p-CA), 10.0 - 80.0 µg/mL (DDQ), 4.0 - 44.0 µg/mL (Iodine)[3]
Correlation Coefficient (r²) 0.9980 - 0.9999[1]> 0.99[2]0.9996 (p-CA), 0.9997 (DDQ), 0.9998 (Iodine)[3]
Limit of Detection (LOD) 0.003 - 0.008 mg/L[4]Not explicitly stated, but LLOQ is 1.0 nM[2]Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.02 mg/L[1]1.0 nM[2]20.0 µg/mL (p-CA), 10.0 µg/mL (DDQ), 4.0 µg/mL (Iodine)[3]
Accuracy (% Recovery) 82.0 - 108%[4]85 - 115%[2][5]Not explicitly stated, but compared well with an official method[3]
Precision (% RSD) Intra-day: 1.5 - 7.7%, Inter-day: 1.5 - 8.3%[4]< 15%[2][5]Not explicitly stated
Sample Preparation Magnetic Solid-Phase Extraction (MSPE)[4]Liquid-Liquid Extraction (LLE) or Protein Precipitation[2][6][7]Charge transfer reaction[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS quantification of this compound in plasma.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance of sensitivity and accessibility for the quantification of this compound.

1. Sample Preparation (Magnetic Solid-Phase Extraction) [4]

  • To a plasma sample, add a solution of magnetic tetraethylenepentamine (TEPA)-modified carboxyl–carbon nanotubes.

  • Vortex the mixture to facilitate the adsorption of Oxybuprocaine onto the magnetic nanoparticles.

  • Apply a magnetic field to separate the nanoparticles from the plasma matrix.

  • Wash the nanoparticles with a suitable solvent to remove interferences.

  • Elute the bound Oxybuprocaine from the nanoparticles using an appropriate elution solvent.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions [1]

  • Column: Welchrom C18 (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: A gradient of 5.0 mmol/L ammonium acetate and 0.05% formic acid in methanol (Eluent A) and 5.0 mmol/L ammonium acetate and 0.05% formic acid in water (Eluent B)[1].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of Oxybuprocaine.

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for low concentrations.

1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • To a plasma sample, add an internal standard (a stable isotope-labeled version of Oxybuprocaine is recommended).

  • Add a water-immiscible organic solvent (e.g., tert-butyl-methyl ether)[2].

  • Vortex vigorously to partition the Oxybuprocaine and internal standard into the organic layer.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions [2][8]

  • Column: ZORBAX Extend-C18 (100 x 2.1 mm, 3.5 µm) or equivalent[2].

  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 100% methanol (Mobile Phase B)[2].

  • Flow Rate: 0.20 mL/min[2].

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode[2][8].

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Oxybuprocaine and the internal standard[2][8].

Method Validation Workflow

The validation of a bioanalytical method is a critical process to ensure the reliability of the data. The following diagram illustrates a typical workflow for method validation.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Stability cluster_3 Method Application MD1 Selectivity & Specificity MD2 Linearity & Range MD1->MD2 MD3 Accuracy & Precision MD2->MD3 MD4 Limit of Detection (LOD) MD3->MD4 MD5 Limit of Quantification (LOQ) MD4->MD5 SP1 Matrix Effect MD5->SP1 SP2 Recovery SP1->SP2 S1 Freeze-Thaw Stability SP2->S1 S2 Short-Term Stability S1->S2 S3 Long-Term Stability S2->S3 S4 Stock Solution Stability S3->S4 MA1 Analysis of Study Samples S4->MA1

Caption: Workflow for the validation of a bioanalytical method.

References

Assessing the Differential Block of Sensory Versus Motor Neurons by Oxybuprocaine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of local anesthetics is paramount. This guide provides a comparative analysis of Oxybuprocaine Hydrochloride, focusing on its differential effects on sensory and motor neurons. By presenting key experimental data, detailed protocols, and visual pathways, this document aims to facilitate an objective assessment of this compound's performance against other common local anesthetics.

Comparative Performance of Local Anesthetics

A key aspect of a local anesthetic's clinical utility is its ability to selectively block sensory neurons, which transmit pain signals, while minimally affecting motor neurons, thereby preserving muscle function. Experimental data from a study on rats demonstrates that this compound exhibits a more sensory-selective action over motor blockade.[1][2]

The following table summarizes the quantitative data on the potency and duration of action of this compound compared to Proxymetacaine, Bupivacaine, and Lidocaine when administered intrathecally in rats. Potency is represented by the ED50, the dose required to produce a maximal effect in 50% of subjects.

AnestheticMotor Blockade (ED50, μmol)Proprioception Blockade (ED50, μmol)Nociception Blockade (ED50, μmol)Rank of Potency (Motor, Proprioception, Nociception)Duration of Spinal Blockade (at equipotent doses)Sensory vs. Motor Blockade
Oxybuprocaine 0.29 ± 0.040.21 ± 0.030.18 ± 0.022Longer (similar to Bupivacaine)Longer sensory blockade than motor blockade
Proxymetacaine 0.18 ± 0.020.12 ± 0.010.10 ± 0.011ShorterLonger sensory blockade than motor blockade
Bupivacaine 0.42 ± 0.050.31 ± 0.040.25 ± 0.033Longer (similar to Oxybuprocaine)Longer sensory blockade than motor blockade
Lidocaine 1.25 ± 0.150.98 ± 0.110.85 ± 0.104ShorterNot specified to have a more sensory-selective action over motor blockade

Data sourced from a study evaluating the spinal anesthetic effects in rats.[1][2]

Key Findings:

  • Potency: Proxymetacaine was the most potent, followed by Oxybuprocaine, Bupivacaine, and then Lidocaine.[1][2]

  • Duration: At equipotent doses, Oxybuprocaine and Bupivacaine produced spinal blockades of similar, longer durations compared to Proxymetacaine and Lidocaine.[1][2]

  • Differential Block: Intrathecally administered Proxymetacaine, Oxybuprocaine, and Bupivacaine all produced a longer duration of sensory blockade than motor blockade.[1][2] Notably, Oxybuprocaine and Bupivacaine were highlighted for their more sensory-selective action over motor blockade.[1][2]

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane.[3][4][5] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the neuronal membrane and the subsequent initiation and conduction of nerve impulses.[3][4]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of differential nerve blockade.

In Vivo Assessment of Spinal Anesthesia in a Rat Model

This protocol is based on the methodology used to compare the spinal anesthetic effects of Oxybuprocaine, Proxymetacaine, Bupivacaine, and Lidocaine.

1. Animal Preparation:

  • Male Sprague-Dawley rats are used.

  • An intrathecal catheter is implanted under anesthesia (e.g., pentobarbital) and exteriorized at the neck.

  • Animals are allowed to recover for a set period (e.g., 5-7 days) before drug administration.

2. Drug Administration:

  • The local anesthetic solutions (Oxybuprocaine, Proxymetacaine, Bupivacaine, Lidocaine) are injected intrathecally through the implanted catheter.

  • A range of doses for each drug is used to construct dose-response curves.

3. Assessment of Motor Blockade:

  • Motor function is assessed by observing the animal's ability to move its hind limbs.

  • A common scoring system is used, for example:

    • 0: Normal motor function.

    • 1: Inability to fully extend the hind limbs.

    • 2: Complete paralysis of the hind limbs.

  • The time to onset and duration of motor block are recorded.

4. Assessment of Proprioception Blockade:

  • Proprioception (the sense of self-movement and body position) is evaluated by observing the animal's response to limb displacement.

  • The tonic-clonic response to a specific stimulus (e.g., a gentle pinch of the hind paw) can also be used to assess proprioceptive function.

5. Assessment of Nociception (Sensory) Blockade:

  • Nociception (the sensory nervous system's response to harmful or potentially harmful stimuli) is assessed using a standardized pain stimulus.

  • A common method is the tail-flick test or the hot-plate test, where the latency to a withdrawal response from a thermal stimulus is measured.

  • An increase in the withdrawal latency indicates an analgesic effect.

6. Data Analysis:

  • Dose-response curves are generated for each drug and each endpoint (motor, proprioception, and nociception).

  • The ED50 (the dose required to produce the maximal effect in 50% of the animals) is calculated for each drug and each function.

  • The duration of the blockade is measured as the time from the onset of the effect until full recovery.

  • Statistical analyses are performed to compare the potencies and durations of the different anesthetics.

cluster_prep Animal Preparation cluster_admin Drug Administration cluster_assess Functional Assessment cluster_analysis Data Analysis Rat Sprague-Dawley Rat Catheter Intrathecal Catheter Implantation Rat->Catheter Recovery Recovery Period Catheter->Recovery Injection Intrathecal Injection of Anesthetic Recovery->Injection Motor Motor Blockade (Hind Limb Movement) Injection->Motor Proprio Proprioception Blockade (Limb Displacement) Injection->Proprio Nocice Nociception Blockade (Tail-Flick/Hot-Plate) Injection->Nocice DR_Curve Dose-Response Curves Motor->DR_Curve Proprio->DR_Curve Nocice->DR_Curve ED50 ED50 Calculation DR_Curve->ED50 Duration Duration Measurement DR_Curve->Duration Stats Statistical Comparison ED50->Stats Duration->Stats

Caption: Experimental workflow for in vivo assessment.

References

Comparative Modulation of TRP Channels by Oxybuprocaine Hydrochloride Versus Other Local Anesthetics: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transient Receptor Potential (TRP) channels are crucial mediators of sensory perception, including pain and temperature. Local anesthetics are known to interact with these channels, suggesting a mechanism of action beyond their classical sodium channel blockade. This guide provides a comparative analysis of the modulation of key TRP channels (TRPV1, TRPA1, and TRPM8) by various local anesthetics.

Notably, a comprehensive search of the current scientific literature reveals a significant gap in the direct, quantitative analysis of Oxybuprocaine Hydrochloride's effects on specific TRP channels. While clinical studies have compared its anesthetic efficacy to other agents, the underlying molecular interactions with TRP channels have not been extensively reported.[1][2][3][4] This guide, therefore, summarizes the available quantitative data for other commonly used local anesthetics to provide a framework for understanding the potential, yet unelucidated, role of Oxybuprocaine in TRP channel modulation. The included experimental protocols and pathway diagrams serve as a methodological blueprint for future investigations into this area.

Comparative Data on TRP Channel Modulation by Local Anesthetics

The following tables summarize the available quantitative data on the effects of various local anesthetics on TRPV1, TRPA1, and TRPM8 channels. This data is primarily derived from electrophysiological studies on heterologous expression systems or cultured neurons.

Local AnestheticTRP ChannelSpeciesAgonistEffectIC50 / EC50Reference
Lidocaine TRPV1RatCapsaicinActivation3.4 mM (EC50)[5]
TRPA1RatAITCActivation5.7 mM (EC50)[5]
TRPV3Xenopus2-APBInhibition2.5 mM (IC50)[6]
Bupivacaine TRPA1Rat-Activation0.41 mM (EC50)[5]
TRPV3Xenopus2-APBInhibition0.17 mM (IC50)[6]
Ropivacaine TRPV3Xenopus2-APBInhibition0.28 mM (IC50)[6]
Tetracaine TRPA1Rat-Activation-[5]
QX-314 TRPV1HumanCapsaicinInhibition8 µM (IC50)[5]
TRPV1Human-Activation (High Conc.)-[5]
TRPA1Human-Activation-[5]
Dyclonine TRPV1MouseCapsaicinInhibition336.3 µM (IC50)[7]
TRPA1MouseAITCInhibition152.35 µM (IC50)[7]
TRPM8MouseMentholInhibition72.4 µM (IC50)[7]
TRPV2Mouse2-APBInhibition36.5 µM (IC50)[7]
TRPV3Mouse2-APBInhibition3.2 µM (IC50)[7]

Note: AITC (Allyl isothiocyanate) is an agonist for TRPA1. 2-APB (2-Aminoethoxydiphenyl borate) is an agonist for TRPV1/2/3. Capsaicin is an agonist for TRPV1. Menthol is an agonist for TRPM8. EC50 represents the concentration for 50% of maximal activation, while IC50 represents the concentration for 50% inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathways for TRP channel activation and a typical experimental workflow for assessing the modulatory effects of local anesthetics.

TRP_Channel_Signaling General TRP Channel Activation Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Agonist Chemical Agonist (e.g., Capsaicin, Menthol) TRP_Channel TRP Channel (TRPV1, TRPA1, TRPM8) Agonist->TRP_Channel Activates Thermal Thermal Stimulus (Heat or Cold) Thermal->TRP_Channel Activates LA Local Anesthetic (e.g., Oxybuprocaine) LA->TRP_Channel Modulates (Inhibits or Activates) Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRP_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release

Caption: General signaling pathway of TRP channel activation by various stimuli and modulation by local anesthetics.

Experimental_Workflow Experimental Workflow for TRP Channel Modulation Assay cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293T cells) Transfection Transient Transfection (with TRP channel plasmid) Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Recording Transfection->Patch_Clamp Agonist_Application Application of TRP Channel Agonist Patch_Clamp->Agonist_Application LA_Application Co-application of Local Anesthetic (e.g., Oxybuprocaine) Agonist_Application->LA_Application Current_Measurement Measure Current Amplitude LA_Application->Current_Measurement Dose_Response Generate Dose-Response Curve Current_Measurement->Dose_Response IC50_Calculation Calculate IC50/EC50 Values Dose_Response->IC50_Calculation

Caption: A typical experimental workflow for quantifying the modulatory effects of a compound on TRP channels.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to determine the effects of this compound on TRP channels. These protocols are based on standard practices in the field as described in the cited literature.

Cell Culture and Transient Transfection
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their low endogenous ion channel expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: For electrophysiological recordings, cells are plated on glass coverslips. At 50-70% confluency, cells are transiently transfected with plasmids encoding the desired human TRP channel (e.g., hTRPV1, hTRPA1, or hTRPM8) and a fluorescent reporter protein (e.g., GFP) using a lipid-based transfection reagent like Lipofectamine 2000. Recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.1 Na-GTP. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

  • Procedure:

    • Transfected cells (identified by GFP fluorescence) are voltage-clamped at a holding potential of -60 mV.

    • A baseline current is established.

    • The specific TRP channel agonist is applied to elicit a stable inward current (e.g., 1 µM capsaicin for TRPV1, 100 µM AITC for TRPA1, 100 µM menthol for TRPM8).

    • Once a stable agonist-evoked current is achieved, various concentrations of this compound are co-applied with the agonist.

    • The inhibition or potentiation of the current is measured.

    • A washout period with the external solution is performed between applications.

  • Data Analysis:

    • The peak inward current in the presence of Oxybuprocaine is normalized to the peak current elicited by the agonist alone.

    • Dose-response curves are generated by plotting the normalized current against the logarithm of the Oxybuprocaine concentration.

    • The IC50 or EC50 values are calculated by fitting the dose-response curve with a Hill equation.

Conclusion and Future Directions

The existing data clearly indicates that local anesthetics can modulate TRP channels, suggesting that these channels may contribute to their overall anesthetic and analgesic effects. While there is quantitative data for several local anesthetics, the absence of such data for this compound represents a critical knowledge gap. Future research employing the methodologies outlined in this guide is necessary to elucidate the specific interactions of Oxybuprocaine with TRPV1, TRPA1, and TRPM8 channels. Such studies would not only provide a more complete understanding of its mechanism of action but could also inform the development of novel local anesthetics with improved efficacy and side-effect profiles by targeting specific TRP channels.

References

Safety Operating Guide

Safe Disposal of Oxybuprocaine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Oxybuprocaine Hydrochloride is a critical component of laboratory safety and environmental responsibility. As a local anesthetic, this chemical compound requires careful handling and adherence to specific disposal protocols to prevent potential harm to personnel and the environment. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with prevailing safety and regulatory standards.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. According to safety data sheets, this compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or glasses with side-shields.[3][4]Prevents eye irritation or serious eye damage from splashes or dust.[1][2]
Hand Protection Chemically impermeable gloves (e.g., butyl rubber).[3][4]Protects skin from irritation and absorption.[1][2]
Body Protection Protective clothing; laboratory coat.[1][3]Minimizes skin contact with the chemical.
Respiratory Protection Use only in a well-ventilated area. If dust or vapors are generated, a full-face respirator may be necessary.[1][3]Avoids respiratory tract irritation from inhaling dust or fumes.[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, state, and federal regulations. It is generally treated as a chemical or pharmaceutical waste and must not be disposed of down the drain or in regular trash.[2][3][5] The following procedure outlines the standard operational steps for its disposal in a laboratory setting.

Step 1: Waste Identification and Segregation
  • Identify the Waste: Clearly identify the material to be disposed of as "this compound Waste." This includes expired or unused pure substances, contaminated solutions, and grossly contaminated items (e.g., weigh boats, gloves, bench paper).

  • Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash.[6] It should be collected in a designated waste container, separate from other chemical waste streams, unless your institution's specific waste management plan permits co-mingling with compatible chemicals.

Step 2: Select an Appropriate Waste Container
  • Chemical Compatibility: Use a container made of a material that is compatible with this compound. A high-density polyethylene (HDPE) container is a common choice for chemical waste.

  • Condition and Security: The container must be in good condition, free of leaks, and have a secure, tight-fitting lid to prevent spills.[3]

Step 3: Label the Waste Container
  • Clear Identification: Label the container clearly. Most jurisdictions and institutions require a "Hazardous Waste" label (or equivalent).

  • List Contents: The label must accurately list all contents. For this specific waste, it should read "this compound Waste." If it is a solution, list the solvent and concentration.

  • Date Accumulation: Mark the date when the first piece of waste was placed in the container. This "accumulation start date" is a regulatory requirement in many regions.

Step 4: Store the Waste Container Safely
  • Designated Area: Store the sealed waste container in a designated and secure location within the laboratory, often referred to as a Satellite Accumulation Area (SAA).

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.

  • Avoid Incompatibles: Store away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.[1]

Step 5: Arrange for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste manager to schedule a pickup.

  • Use a Licensed Contractor: The final disposal must be carried out by a licensed and permitted hazardous waste treatment and disposal facility.[3] The most common method for treating pharmaceutical waste is incineration.[7][8]

Regulatory Framework

The disposal of pharmaceutical waste like this compound is governed by several regulatory bodies. Understanding their roles is essential for maintaining compliance.

Table 2: Key Regulatory Agencies and Their Roles

AgencyRole in Pharmaceutical Waste DisposalKey Regulations
Environmental Protection Agency (EPA) Regulates the disposal of hazardous waste to protect the environment and public health.[7]Resource Conservation and Recovery Act (RCRA), including Subpart P which specifically addresses hazardous waste pharmaceuticals.[7][9][10]
Drug Enforcement Administration (DEA) Regulates the handling and disposal of controlled substances to prevent diversion.[10][11]Controlled Substances Act (CSA). While Oxybuprocaine is not a federally controlled substance, state regulations may apply.[8]
Occupational Safety and Health Administration (OSHA) Ensures worker safety during the handling and management of hazardous chemicals in the workplace.[6]Hazard Communication Standard and other regulations concerning chemical safety.
Department of Transportation (DOT) Regulates the transportation of hazardous materials, including chemical waste, off-site.[6]Hazardous Materials Regulations (HMR).

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound in a laboratory setting.

G start Unused or Expired This compound step1 Step 1: Identify & Segregate Waste (Keep separate from regular trash) start->step1 step2 Step 2: Use a Labeled, Compatible Waste Container step1->step2 step3 Step 3: Label Container 'Hazardous Waste' + Contents & Date step2->step3 step4 Step 4: Store Securely in a Designated Area (Satellite Accumulation Area) step3->step4 decision Is container full or ready for disposal? step4->decision decision->step4 No, continue accumulation step5 Step 5: Contact EHS or Approved Waste Vendor for Pickup decision->step5 Yes end_node Final Disposal via Licensed Facility (e.g., Incineration) step5->end_node

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for your product and adhere to your institution's and local/state/federal regulations for chemical waste disposal.

References

Personal protective equipment for handling Oxybuprocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Oxybuprocaine Hydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for this compound, fostering a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety protocols.

Protective MeasureSpecifications and RecommendationsRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant, impervious gloves.[1][3][4] Butyl rubber gloves are a suggested option.[3] Due to the lack of specific breakthrough time data, double gloving may be considered.Prevents skin contact, which can cause skin irritation and potential allergic reactions.[3][4]
Skin and Body Protection Impervious clothing, such as a fully buttoned lab coat.[1][3][4] For larger quantities or risk of significant exposure, fire/flame resistant clothing may be necessary.[1]Minimizes the risk of skin contact and contamination of personal clothing.[1][3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably in a laboratory hood.[4]Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[3][4]
Hygiene Measures Wash hands thoroughly after handling.[1][3][4] Do not eat, drink, or smoke in the laboratory.[3][4]Prevents accidental ingestion and cross-contamination.
Engineering Controls Work in a well-ventilated area.[1][4] Use of a laboratory hood is recommended.[4] Ensure safety showers and eye wash stations are readily accessible.[3]Reduces the concentration of airborne contaminants and provides immediate decontamination facilities.
Hazard and Exposure Data

Quantitative data on the hazards and exposure limits of this compound are limited. The following table presents the available information.

Data PointValueSource/Standard
Occupational Exposure Limit No data availableMultiple Safety Data Sheets[1][2][3][4]
Biological Limit Values No data availableECHEMI Safety Data Sheet[1]
Glove Breakthrough Time Not specifically tested for this compound. General chemical resistance of glove materials should be considered.General Glove Selection Guides

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step protocol outlines the procedures for preparation, use, and cleanup.

Preparation and Pre-Handling Checklist
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][3][4]

  • Assemble PPE: Ensure all required PPE is available and in good condition.

  • Verify Engineering Controls: Confirm that the laboratory hood and ventilation systems are functioning correctly. Check accessibility of the nearest safety shower and eyewash station.[3]

  • Prepare Workspace: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid form, do so in a ventilated enclosure or a laboratory hood to avoid dust inhalation.[4]

Handling the Compound
  • Dispensing: Handle with care to avoid creating dust or aerosols.[3]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[2][3]

  • Transportation: When moving the compound within the laboratory, use sealed, clearly labeled, and shatter-resistant secondary containers.

Post-Handling and Cleanup
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent (e.g., alcohol), followed by soap and water.[3]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][3][4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, regional, national, and international regulations.[1][3] Do not dispose of it down the drain.[1]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Emergency Procedures and Spill Response

The following diagram outlines the procedural workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Personal Protective Equipment cluster_containment_cleanup Containment and Cleanup cluster_disposal_reporting Disposal and Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess Don_PPE Don Appropriate PPE: - Respirator (if needed) - Goggles - Impervious Clothing - Double Gloves Assess->Don_PPE If safe to clean up Contain Contain the Spill (Use absorbent material for liquids, or gently cover solids) Don_PPE->Contain Clean Clean the Spill Area Contain->Clean Collect Collect Waste in a Sealed Hazardous Waste Container Clean->Collect Decontaminate Decontaminate the Area and Equipment Collect->Decontaminate Report Report the Incident (Follow institutional protocol) Decontaminate->Report

Caption: Workflow for a chemical spill of this compound.

In the event of personal exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.

  • Skin Contact: Take off contaminated clothing and wash the affected area with soap and plenty of water.[1][3] If skin irritation occurs, get medical help.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] Get medical help if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[3] Call a poison control center or doctor immediately for treatment advice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.